Iso24
Description
Structure
3D Structure
Properties
CAS No. |
473707-40-3 |
|---|---|
Molecular Formula |
C9H12NO4P |
Molecular Weight |
229.17 g/mol |
IUPAC Name |
(4-ethylphenyl)carbamoylphosphonic acid |
InChI |
InChI=1S/C9H12NO4P/c1-2-7-3-5-8(6-4-7)10-9(11)15(12,13)14/h3-6H,2H2,1H3,(H,10,11)(H2,12,13,14) |
InChI Key |
KGNSYMGWPCEFDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)P(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure of Iso24 ((4-ethylphenyl)carbamoylphosphonic acid)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for the specific molecule designated as Iso24 ((4-ethylphenyl)carbamoylphosphonic acid) is limited. This guide provides a comprehensive overview of its chemical structure based on established chemical principles and includes representative experimental data and protocols for closely related analogs to offer a thorough technical understanding.
Introduction to this compound
This compound, systematically named (4-ethylphenyl)carbamoylphosphonic acid, is a small organic molecule characterized by a phosphonic acid group linked to a carbamoyl moiety, which in turn is substituted with a 4-ethylphenyl group. Its chemical formula is C9H12NO4P. The presence of the phosphonic acid group suggests potential applications in medicinal chemistry, as phosphonates are known isosteres of phosphates and carboxylates and can act as enzyme inhibitors.[1][2]
Chemical Structure and Properties
The chemical structure of this compound combines an aromatic ring with a functional group capable of strong interactions, such as hydrogen bonding, due to the phosphonic acid.
2.1. 2D and 3D Representations
The 2D chemical structure of this compound is depicted below:
A 3D representation would show the tetrahedral geometry around the phosphorus atom and the planar nature of the benzene ring.
2.2. Physicochemical Properties
| Property | This compound ((4-ethylphenyl)carbamoylphosphonic acid) (Computed) | Phenylphosphonic Acid (Experimental/Computed) |
| Molecular Formula | C9H12NO4P | C6H7O3P |
| Molecular Weight | 229.17 g/mol | 158.09 g/mol |
| IUPAC Name | (4-ethylphenyl)carbamoylphosphonic acid | Phenylphosphonic acid |
| CAS Number | 473707-40-3 | 1571-33-1 |
| SMILES | CCC1=CC=C(C=C1)NC(=O)P(=O)(O)O | C1=CC=C(C=C1)P(=O)(O)O[3] |
| InChI Key | KGNSYMGWPCEFDZ-UHFFFAOYSA-N | QLZHNIAADXEJJP-UHFFFAOYSA-N[3] |
| Melting Point | Not available | 162-166 °C |
| LogP | 1.8 (estimated) | 0.82 |
Experimental Protocols for Structural Elucidation
Due to the lack of specific experimental data for this compound, this section provides a general methodology for the synthesis and characterization of arylcarbamoylphosphonic acids, based on established chemical literature.[4]
3.1. Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of 4-ethylphenyl isocyanate with phosphonic acid.
Experimental Workflow for the Synthesis of Arylcarbamoylphosphonic Acids
Caption: Proposed synthetic workflow for this compound.
Detailed Methodology (Representative Protocol):
-
Synthesis of 4-ethylphenyl isocyanate: To a solution of 4-ethylaniline in an inert solvent such as toluene, a phosgenating agent like triphosgene is added portion-wise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is then gradually heated to reflux and maintained until the reaction is complete, as monitored by techniques like IR spectroscopy (disappearance of the N-H stretch of the amine and appearance of the -N=C=O stretch of the isocyanate around 2250-2270 cm⁻¹). The resulting isocyanate can be purified by distillation under reduced pressure.
-
Synthesis of (4-ethylphenyl)carbamoylphosphonic acid (this compound): Phosphonic acid is dissolved in a suitable aprotic solvent like acetonitrile. To this solution, the synthesized 4-ethylphenyl isocyanate is added dropwise at room temperature. The reaction is typically exothermic and may require cooling. The mixture is stirred until the reaction is complete, which can be monitored by TLC or IR spectroscopy (disappearance of the isocyanate peak).
-
Purification: The crude product is isolated by filtration or evaporation of the solvent. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
3.2. Spectroscopic and Chromatographic Analysis
The structure of the synthesized this compound would be confirmed using a combination of spectroscopic and chromatographic techniques. The following table provides expected and representative data for analogous compounds.
| Technique | Expected Data for this compound | Representative Data for Analogs |
| ¹H NMR | Aromatic protons (multiplets), ethyl group protons (quartet and triplet), N-H proton (broad singlet), P-OH protons (broad singlet). | For amino-alkylphosphonic acids, characteristic shifts are observed for protons adjacent to the phosphonic acid group. |
| ¹³C NMR | Aromatic carbons, ethyl group carbons, carbonyl carbon, and a carbon signal showing coupling to the phosphorus atom (C-P coupling). | For amino-alkylphosphonic acids, ¹³C chemical shifts and ³¹P-¹³C coupling constants are reported. |
| ³¹P NMR | A single resonance in the phosphonate region. | For phenylphosphonic acid, a characteristic ³¹P NMR signal is observed. |
| Mass Spectrometry (MS) | The molecular ion peak [M-H]⁻ in negative ion mode ESI-MS corresponding to the molecular weight of 229.17. | LC-MS/MS methods are used for the determination of phosphonic acids in various matrices. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C=O, P=O, and P-O-H stretching vibrations. | |
| High-Performance Liquid Chromatography (HPLC) | A single peak indicating the purity of the compound. |
Potential Biological Activity and Signaling Pathways
Specific biological targets and signaling pathways for this compound have not been reported. However, the carbamoylphosphonic acid moiety suggests potential interactions with enzymes that process carboxylates or phosphates.
4.1. General Biological Role of Phosphonates
Phosphonic and aminophosphonic acids are known to act as:
-
Enzyme Inhibitors: They can act as transition-state analogs for enzymes that catalyze reactions involving carboxylic or phosphoric acids.
-
Antibacterial Agents: Some phosphonopeptides exhibit antibacterial activity by inhibiting cell wall biosynthesis.
-
Anticancer Agents: Certain aminophosphonate derivatives have shown cytotoxic activity against various tumor cell lines.
-
Herbicides: The phosphonic acid group is a key feature of some commercial herbicides.
Logical Relationship of Phosphonates as Enzyme Inhibitors
Caption: Phosphonates as competitive enzyme inhibitors.
Given the structural features of this compound, it could potentially be investigated as an inhibitor of proteases, phosphatases, or kinases, which are important targets in drug development.
Conclusion
This compound, or (4-ethylphenyl)carbamoylphosphonic acid, is a molecule of interest due to its unique chemical structure combining a phosphonic acid and a carbamoyl linker to an aromatic moiety. While specific experimental data for this compound is scarce, this guide provides a comprehensive overview based on the known chemistry of its constituent functional groups and analogous compounds. The proposed synthetic route and expected analytical data provide a solid foundation for researchers interested in the synthesis and characterization of this compound. Furthermore, the known biological activities of the broader class of phosphonates suggest that this compound could be a valuable candidate for screening in various drug discovery programs, particularly in the search for novel enzyme inhibitors. Further research is warranted to synthesize and evaluate the specific biological properties of this compound.
References
Interleukin-24 (IL-24): A Technical Guide for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-24 (IL-24), also known as Melanoma Differentiation-Associated gene 7 (mda-7), is a unique member of the IL-10 cytokine family with pleiotropic functions, including potent anti-tumor activity and immunomodulatory effects.[1][2][3] This technical guide provides a comprehensive overview of the core properties, mechanisms of action, and experimental protocols related to IL-24, with a focus on its application in oncology. IL-24 exhibits a remarkable ability to selectively induce apoptosis in a broad spectrum of cancer cells while having no such effect on normal cells, making it a promising candidate for cancer therapy.[1][2] This document details the signaling pathways activated by IL-24, including both receptor-dependent and -independent mechanisms, and provides structured data and methodologies to facilitate further research and development.
Core Properties and Characteristics
Interleukin-24 is a cytokine that plays a significant role in cell differentiation, proliferation, apoptosis, and inflammation. The human IL-24 gene is located on chromosome 1q32-33. The mature protein consists of 155 amino acid residues, and its molecular mass can vary from 18.3 kDa to 35 kDa due to N-linked glycosylation. IL-24 is produced by various immune cells, such as monocytes, macrophages, and T helper 2 (Th2) cells, as well as non-immune cells like epithelial cells.
Table 1: Physicochemical and Biological Properties of Human Interleukin-24
| Property | Value / Description | Source |
| Gene Name | IL24 | |
| Aliases | mda-7, FISP, C49A, MOB5, ST16 | |
| Gene Locus | Chromosome 1q32.1 | |
| Protein Family | IL-10 family of cytokines | |
| Amino Acid Residues | 155 (mature protein) | |
| Molecular Mass | 18.3 - 35 kDa (glycosylation dependent) | |
| Cellular Sources | Myeloid cells (monocytes, macrophages), lymphoid cells (T cells), epithelial cells | |
| Receptors | IL-20R1/IL-20R2, IL-22R1/IL-20R2 | |
| Key Biological Functions | Anti-tumor activity, immunomodulation, wound healing, antibacterial responses |
Mechanism of Action in Cancer
IL-24's primary anti-tumor effect is the induction of apoptosis specifically in cancer cells. This selective cytotoxicity is mediated through a multi-faceted mechanism involving both extracellular and intracellular signaling pathways.
Receptor-Mediated Signaling (Canonical Pathway)
Extracellular IL-24 binds to two distinct heterodimeric cell surface receptor complexes: IL-20R1/IL-20R2 and IL-22R1/IL-20R2. This binding activates the classical Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. Specifically, JAK1, STAT1, and STAT3 are activated, leading to the transcription of target genes that can influence cell proliferation and survival.
Caption: Canonical IL-24 signaling via the JAK/STAT pathway.
Receptor-Independent Apoptosis Induction (Non-Canonical Pathways)
A key feature of IL-24's anti-cancer activity is its ability to induce apoptosis independently of the JAK/STAT pathway, particularly through intracellular mechanisms. This is often achieved by delivering the IL-24 gene into cancer cells using viral vectors (e.g., Ad.IL-24).
Endoplasmic Reticulum (ER) Stress: Intracellular IL-24 can interact with chaperones in the ER, such as Sigma 1 Receptor (σ1R) and BiP/GRP78. This interaction triggers a sustained ER stress response, leading to the unfolded protein response (UPR). Key events include:
-
Increased expression of ER stress markers (BiP/GRP78, GRP94, XBP1).
-
Phosphorylation of eIF2α.
-
Generation of reactive oxygen species (ROS).
-
Mobilization of intracellular calcium.
p38 MAPK Activation: IL-24 induces sustained activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which contributes to cancer cell apoptosis.
Mitochondrial Dysfunction: The ER stress and ROS production create a feedback loop that leads to mitochondrial dysfunction, a critical step in apoptosis.
Caption: Non-canonical, ER stress-mediated apoptosis by IL-24.
Experimental Protocols & Methodologies
The study of IL-24 involves a range of molecular and cellular biology techniques. Below are summarized methodologies for key experiments.
Gene Delivery of IL-24
Adenoviral vectors are commonly used to express IL-24 within target cancer cells.
-
Protocol:
-
Culture target cancer cells (e.g., U87, U251 glioma cells) to 70-80% confluency.
-
Infect cells with a replication-incompetent adenovirus encoding human IL-24 (Ad.IL-24) or a control vector (e.g., Ad.vector) at a predetermined multiplicity of infection (MOI).
-
Incubate for 24-72 hours to allow for gene expression.
-
Harvest cells for downstream analysis (e.g., Western blot, apoptosis assays).
-
Assessment of Cell Viability and Apoptosis
-
Cell Viability (Crystal Violet Assay):
-
Seed cells in a 96-well plate and treat with recombinant human IL-24 (rhIL-24) or transfect with Ad.IL-24.
-
After the incubation period (e.g., 3-5 days), fix the cells with 4% formalin.
-
Stain the cells with 0.5% (w/v) crystal violet solution.
-
Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify viable cells.
-
-
Apoptosis Detection (Annexin V/PI Staining):
-
Treat cells as described above.
-
Harvest and wash the cells with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Analysis of Gene and Protein Expression
-
Reverse Transcription PCR (RT-PCR):
-
Extract total RNA from treated and control cells using a suitable reagent (e.g., TRI reagent).
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.
-
Perform PCR or quantitative real-time PCR (qPCR) using specific primers for IL-24, its receptors, and downstream targets (e.g., PKR, eIF-2α, Bcl-2).
-
-
Western Blotting:
-
Lyse treated and control cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., p-p38, p-eIF-2α, cleaved caspase-3).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Caption: General experimental workflow for studying IL-24 effects.
Therapeutic Potential and Future Directions
IL-24's unique ability to selectively kill cancer cells has led to its evaluation in preclinical models and early-phase clinical trials. Its therapeutic applications are being explored as a monotherapy and in combination with chemotherapy, radiation, and other targeted therapies. The bystander anti-tumor activity of secreted IL-24 further enhances its therapeutic potential.
Future research will likely focus on:
-
Optimizing delivery systems (e.g., nanomedicine-based approaches) to improve in vivo efficacy and targeting.
-
Elucidating the precise mechanisms that confer cancer cell selectivity.
-
Exploring its role in modulating the tumor microenvironment and anti-tumor immune responses.
-
Investigating its therapeutic potential in other diseases, including inflammatory and autoimmune disorders.
Conclusion
Interleukin-24 is a multi-functional cytokine with a well-documented, selective anti-tumor activity. Its complex mechanism of action, involving both canonical and non-canonical signaling pathways, offers multiple points for therapeutic intervention. The data and protocols summarized in this guide provide a foundational resource for scientists and researchers dedicated to advancing IL-24-based therapies from the laboratory to the clinic.
References
Synthesis of (4-ethylphenyl)carbamoylphosphonic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a proposed synthetic pathway for (4-ethylphenyl)carbamoylphosphonic acid, a molecule of interest for various research and development applications. The synthesis is presented in a two-step process, commencing with the formation of a phosphonate ester intermediate, followed by its hydrolysis to the final phosphonic acid. This document provides detailed experimental protocols, a summary of expected quantitative data, and a visual representation of the synthesis pathway.
Proposed Synthesis Pathway
The synthesis of (4-ethylphenyl)carbamoylphosphonic acid is proposed to proceed via a two-step route:
-
Step 1: Synthesis of Diethyl (4-ethylphenyl)carbamoylphosphonate. This step involves the reaction of 4-ethylphenyl isocyanate with diethyl phosphite. This reaction, a nucleophilic addition of the phosphite to the isocyanate, can be facilitated by a Lewis acid catalyst to improve the reaction rate and yield.
-
Step 2: Hydrolysis of Diethyl (4-ethylphenyl)carbamoylphosphonate. The diethyl ester intermediate is then hydrolyzed under acidic conditions to yield the final product, (4-ethylphenyl)carbamoylphosphonic acid.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of (4-ethylphenyl)carbamoylphosphonic acid based on analogous reactions reported in the literature.
| Step | Reactants | Product | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |
| 1 | 4-Ethylphenyl isocyanate, Diethyl phosphite | Diethyl (4-ethylphenyl)carbamoylphosphonate | CeCl₃·7H₂O | THF | 55 °C | 6-18 h | ~69 |
| 2 | Diethyl (4-ethylphenyl)carbamoylphosphonate, HCl (aq) | (4-ethylphenyl)carbamoylphosphonic acid | - | Water | Reflux | 4-8 h | High |
Experimental Protocols
Step 1: Synthesis of Diethyl (4-ethylphenyl)carbamoylphosphonate
Materials:
-
4-Ethylphenyl isocyanate
-
Diethyl phosphite
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, argon or nitrogen gas)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet, add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, e.g., 5-10 mol%).
-
Add anhydrous THF to the flask via a syringe.
-
To this suspension, add diethyl phosphite (1.0 equivalent) via syringe.
-
Slowly add a solution of 4-ethylphenyl isocyanate (1.0 equivalent) in anhydrous THF to the reaction mixture at room temperature.
-
Heat the reaction mixture to 55 °C and stir for 6-18 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude diethyl (4-ethylphenyl)carbamoylphosphonate by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry).
Step 2: Hydrolysis of Diethyl (4-ethylphenyl)carbamoylphosphonate
Materials:
-
Diethyl (4-ethylphenyl)carbamoylphosphonate
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve diethyl (4-ethylphenyl)carbamoylphosphonate (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water (e.g., a 1:1 to 1:3 v/v mixture).
-
Heat the mixture to reflux and maintain the temperature for 4-8 hours. Monitor the reaction progress by TLC or NMR until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the water and excess HCl under reduced pressure. To facilitate the removal of water, a co-distillation with toluene can be performed.
-
The resulting crude (4-ethylphenyl)carbamoylphosphonic acid can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexane).
-
Dry the purified product under vacuum to obtain (4-ethylphenyl)carbamoylphosphonic acid as a solid.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry) and determine its melting point.
Mandatory Visualization
Caption: Proposed two-step synthesis pathway for (4-ethylphenyl)carbamoylphosphonic acid.
"Iso24": A Term with Diverse Meanings Across Industries
The term "Iso24" does not correspond to a singular, well-defined entity within the scientific or drug development landscape. Extensive searches reveal that "this compound" is used to identify a range of disparate products and services, from media production to industrial components, but does not refer to a known molecule, signaling pathway, or therapeutic agent that would be the subject of a technical whitepaper for a scientific audience.
Initial investigations into the discovery and history of a potential scientific entity designated "this compound" have instead yielded the following:
-
A Chemical Compound: The designation "this compound" is listed in the PubChem database as a synonym for the chemical compound (4-ethylphenyl)carbamoylphosphonic acid[1]. However, the entry lacks detailed information regarding its discovery, history of research, or any significant biological activity that would be relevant to researchers or drug development professionals.
-
Commercial Enterprises: "ISO 24 Media" has been identified as a videography company specializing in cinematic video production[2]. Additionally, "this compound GmbH Canada Inc." is a company focused on home insulation and heating, ventilation, and air-conditioning services[3].
-
Electronic Components: In the field of electronics, "ISO-24-AFA" and "ISO-24-AFN" refer to single-channel isolated switches, which are electronic components used for controlling loads in hazardous locations[4][5].
-
International Standards: The International Organization for Standardization, commonly known as ISO, is a global body that develops and publishes international standards. While the organization is central to many scientific and industrial processes, the number "24" does not appear to designate a specific, well-known standard or topic in a manner that would align with the user's request.
Given the multifaceted and non-scientific nature of the term "this compound" in publicly available information, it is not possible to construct an in-depth technical guide or whitepaper on its "core" for an audience of researchers, scientists, and drug development professionals. The foundational information required to detail experimental protocols, present quantitative data, and visualize signaling pathways is absent, as "this compound" does not appear to be a subject of study in the life sciences or pharmaceutical fields.
References
Unlocking the Therapeutic Potential of Interleukin-24: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Research Applications of Interleukin-24 (IL-24)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-24 (IL-24), also known as Melanoma Differentiation-Associated gene 7 (mda-7), is a unique member of the IL-10 family of cytokines with pleiotropic functions, positioning it as a molecule of significant interest in therapeutic research.[1][2] It exhibits potent anti-tumor activities, including the induction of cancer-specific apoptosis, inhibition of angiogenesis, and modulation of the immune system.[1][2][3] Notably, IL-24 selectively induces cell death in a broad spectrum of cancer cells while having minimal to no cytotoxic effects on normal cells, making it an attractive candidate for cancer therapy. This technical guide provides an in-depth overview of the research applications of IL-24, focusing on its signaling pathways, quantitative data on its efficacy, and detailed experimental protocols to facilitate further investigation into its therapeutic potential.
Data Presentation: Efficacy of Interleukin-24
The anti-cancer efficacy of IL-24 has been demonstrated across various cancer types. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Cytotoxicity of IL-24 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MCF-7/wild-type | Breast Cancer | 0.17 | |
| MCF-7/ADM (Adriamycin-resistant) | Breast Cancer | 14.6 | |
| MCF-7 | Breast Cancer | ~2 µM (for IL24-BR2 fusion protein) |
Table 2: Apoptosis Induction by IL-24 in Cancer Cells
| Cell Line | Treatment | Apoptosis Rate (%) | Reference |
| HepG2 | Transfection with native IL-24 plasmid | 19.8 ± 4.6 | |
| HepG2 | Transfection with modified SP.RGD.IL-24 plasmid | 27.5 ± 4.8 | |
| Breast Tumor Lines | Treatment with IL-24 protein | Dose-dependent increase |
Table 3: In Vivo Anti-Tumor Efficacy of IL-24
| Cancer Model | Treatment | Tumor Growth Inhibition (%) | Reference |
| Cervical Cancer Xenograft (nude mice) | IL-24 | 42.8 | |
| Cervical Cancer Xenograft (nude mice) | Cisplatin | 50.3 | |
| Cervical Cancer Xenograft (nude mice) | IL-24 + Cisplatin | 71.7 | |
| Hepatoma Metastasis Model (mice) | mIL-24 gene delivery | Significantly suppressed tumor growth and increased survival |
Table 4: IL-24 Induced Gene Expression Changes in H1299 Lung Cancer Cells
| Gene | Fold Change | Time Point | Reference |
| GLI1 mRNA | >3-fold reduction | 30 min - 2 hr post-actinomycin D treatment | |
| GLI1 protein | Significant reduction | 48 hr | |
| PTCH1 | Increase | 48 hr | |
| SUFU | Increase | 48 hr |
Signaling Pathways of Interleukin-24
IL-24 exerts its biological effects through a complex network of signaling pathways. It can signal through cell surface receptors in a canonical fashion or act intracellularly through non-canonical pathways.
Canonical Receptor-Mediated Signaling
IL-24 binds to two heterodimeric receptor complexes: IL-20R1/IL-20R2 and IL-22R1/IL-20R2. This interaction activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, primarily leading to the phosphorylation and activation of STAT1 and STAT3. This canonical pathway is crucial for many of IL-24's immunomodulatory functions.
Caption: Canonical IL-24 receptor signaling pathway.
Non-Canonical/Intracellular Signaling
In cancer cells, IL-24 can induce apoptosis independently of the JAK/STAT pathway. This is often mediated by intracellular mechanisms following exogenous delivery or endogenous expression. Key non-canonical pathways include the induction of endoplasmic reticulum (ER) stress, generation of reactive oxygen species (ROS), and activation of the p38 MAPK pathway.
Caption: Non-canonical IL-24 signaling in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in IL-24 research.
Recombinant IL-24 Expression and Purification
This protocol describes the expression of recombinant IL-24 in E. coli and its subsequent purification.
Materials:
-
pET expression vector containing the IL-24 coding sequence
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E. coli BL21 (DE3) competent cells
-
Luria-Bertani (LB) broth and agar
-
Kanamycin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Wash buffer (2.5 g/L Triton X-100, 50 mM Tris-HCl, 5 mM EDTA, pH 8.0)
-
Solubilization buffer (30 mM Tris-HCl, 6 M urea, 1 mM EDTA, 100 mM GSH, pH 8.0)
-
Refolding buffer (30 mM Tris-HCl, 2 mM GSSG, 20 mM GSH, 1 mM EDTA, 3 M Urea, pH 7.5)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE reagents
-
Western blot reagents
Procedure:
-
Transformation: Transform the pET-IL24 plasmid into E. coli BL21 (DE3) competent cells and select for transformants on LB agar plates containing the appropriate antibiotic.
-
Expression: Inoculate a single colony into LB broth with antibiotic and grow overnight at 37°C with shaking. The next day, dilute the overnight culture into a larger volume of LB broth and grow to an OD600 of 0.4-0.6. Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to incubate for 4 hours at 37°C.
-
Cell Lysis and Inclusion Body (IB) Recovery: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization. Centrifuge the lysate to pellet the inclusion bodies.
-
IB Washing and Solubilization: Wash the inclusion body pellet with wash buffer to remove contaminants. Solubilize the washed inclusion bodies in solubilization buffer.
-
Refolding: Refold the solubilized protein by diluting it into a large volume of refolding buffer and incubating for 12 hours at 4°C.
-
Purification: Purify the refolded IL-24 using a Ni-NTA affinity chromatography column.
-
Analysis: Confirm the purity and identity of the recombinant IL-24 by SDS-PAGE and Western blot analysis.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Recombinant IL-24 protein
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidic isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of recombinant IL-24. Include untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the concentration of IL-24.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines of interest
-
Recombinant IL-24 protein
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with IL-24 for the desired time to induce apoptosis. Include an untreated control.
-
Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis of Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation status of proteins in IL-24 signaling pathways.
Materials:
-
Cell lysates from IL-24-treated and control cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-phospho-STAT3, anti-p38, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-24 Quantification
This assay is used to measure the concentration of IL-24 in biological samples such as cell culture supernatants, serum, or plasma.
Materials:
-
ELISA plate pre-coated with an IL-24 capture antibody
-
Samples and recombinant IL-24 standards
-
Biotinylated detection antibody specific for IL-24
-
Streptavidin-HRP conjugate
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Standard and Sample Addition: Add standards and samples to the wells of the pre-coated plate and incubate for 90 minutes at 37°C.
-
Detection Antibody Addition: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at 37°C.
-
Streptavidin-HRP Addition: Wash the plate and add the streptavidin-HRP conjugate. Incubate for 30 minutes at 37°C.
-
Substrate Addition: Wash the plate and add the substrate solution. Incubate for approximately 15 minutes at 37°C in the dark.
-
Reaction Stoppage and Measurement: Add the stop solution and measure the absorbance at 450 nm.
-
Quantification: Generate a standard curve and determine the concentration of IL-24 in the samples.
Logical Workflow for Investigating IL-24's Anti-Cancer Activity
The following diagram illustrates a logical workflow for a research project aimed at characterizing the anti-cancer effects of IL-24.
Caption: A logical workflow for investigating IL-24.
Conclusion
Interleukin-24 stands out as a promising anti-cancer agent due to its selective cytotoxicity towards tumor cells and its multifaceted mechanism of action. This technical guide provides a foundational resource for researchers and drug development professionals to explore the therapeutic applications of IL-24. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams are intended to facilitate the design and execution of further studies aimed at harnessing the full therapeutic potential of this intriguing cytokine. Continued research into the intricate signaling networks and biological functions of IL-24 will be crucial for its successful translation into clinical practice.
References
Unraveling the Multifaceted Mechanism of Action of Interleukin-24: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-24 (IL-24), a unique member of the IL-10 cytokine family, has emerged as a pleiotropic molecule with potent anti-tumor and immunomodulatory properties. Its mechanism of action is complex, involving both receptor-dependent and -independent signaling pathways that can selectively induce apoptosis in cancer cells while minimally affecting normal cells. This technical guide provides an in-depth exploration of the current hypotheses surrounding the mechanism of action of IL-24, detailing its signaling cascades, summarizing key quantitative data, and outlining experimental protocols for its study.
Introduction
Initially identified as melanoma differentiation-associated gene-7 (mda-7), Interleukin-24 (IL-24) is a cytokine with a distinctive role in a variety of cellular processes, including cancer suppression, immune regulation, and inflammation.[1][2] Unlike conventional targeted therapies, IL-24 exhibits a broad spectrum of anti-cancer activity, making its mechanism of action a subject of intense research. This document synthesizes the current understanding of IL-24's signaling networks, providing a comprehensive resource for researchers in the field.
It is important to note that the identifier "ISO24" has also been associated with a small molecule inhibitor of the Proto-oncogene tyrosine-protein kinase Src, as listed in the DrugBank database.[3][4] However, the vast body of scientific literature and the complexity of its signaling pathways strongly suggest that the user's request for an in-depth guide on the "this compound mechanism of action hypothesis" pertains to Interleukin-24.
Receptor-Dependent Signaling: The Canonical Pathway
The canonical signaling pathway of IL-24 is initiated by its binding to one of two heterodimeric cell surface receptor complexes: IL-20R1/IL-20R2 and IL-22R1/IL-20R2.[5] The expression of these receptors is typically restricted to non-hematopoietic tissues, which is thought to contribute to the tumor-selective action of IL-24.
Upon ligand binding, a conformational change in the receptor complex leads to the activation of the associated Janus kinases (JAKs), specifically JAK1, JAK3, and Tyk2. These kinases then phosphorylate specific tyrosine residues on the intracellular domains of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT3. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes involved in cell survival, proliferation, and apoptosis.
Mandatory Visualization: Canonical IL-24 Signaling Pathway
Caption: Canonical IL-24 signaling via JAK/STAT pathway.
Receptor-Independent Signaling: Non-Canonical Pathways
A significant aspect of the IL-24 mechanism of action hypothesis is its ability to induce apoptosis in cancer cells through pathways that are independent of its cell surface receptors. This is a key area of ongoing research.
Endoplasmic Reticulum (ER) Stress
One of the proposed non-canonical mechanisms involves the interaction of IL-24 with intracellular partners, leading to ER stress. IL-24 has been shown to interact with proteins in the endoplasmic reticulum, such as the Sigma 1 Receptor (σ1R). This interaction is hypothesized to disrupt ER homeostasis, leading to the unfolded protein response (UPR) and ultimately, apoptosis.
Mitochondrial Targeting
Another non-canonical pathway involves the localization of IL-24 to the mitochondria. It has been proposed that IL-24 interacts with Grim19, a component of the mitochondrial respiratory chain. This interaction may disrupt mitochondrial function, leading to the release of pro-apoptotic factors like cytochrome c.
Interaction with Protein Kinase R (PKR)
IL-24 can also signal through interactions with the cytoplasmic innate immune sensor, protein kinase R (PKR). This interaction can trigger inflammatory responses and contribute to the anti-tumor effects of IL-24.
Mandatory Visualization: Non-Canonical IL-24 Signaling Pathways
Caption: Intracellular IL-24 signaling pathways.
Downstream Effector Pathways
Both canonical and non-canonical signaling converge on several downstream effector pathways that execute the anti-tumor functions of IL-24.
p38 MAPK Pathway
IL-24 has been shown to induce sustained activation of the p38 mitogen-activated protein kinase (MAPK) pathway, which contributes to cancer cell apoptosis. The activation of p38 MAPK can also regulate the stability of IL-24 mRNA.
Induction of TRAIL
In some cancer types, such as glioblastoma, the anti-tumor effects of IL-24 are mediated by the upregulation of TNF-related apoptosis-inducing ligand (TRAIL).
Autophagy
IL-24 can induce autophagy in cancer cells, which in some contexts can be a cell death mechanism.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of IL-24.
Table 1: Effects of IL-24 on Cancer Cell Viability
| Cell Line | Treatment | Concentration/MOI | % Inhibition of Viability | Reference |
|---|---|---|---|---|
| MDA-MB-231 (Breast Cancer) | Ad-mda-7 | 5000 vp/cell | ~60% | Not explicitly quantified in provided text |
| U87 (Glioblastoma) | Ad/IL-24 | 5 MOI | Not explicitly quantified in provided text | |
| HCT116 (Colorectal Cancer) | IL-24 | Not specified | Not explicitly quantified in provided text |
| LNCaP (Prostate Cancer) | Ad-mda-7 | Not specified | Not explicitly quantified in provided text | |
Table 2: IL-24 Induced Gene Expression Changes
| Cell Line | Gene | Fold Change (mRNA) | Time Point | Reference |
|---|---|---|---|---|
| U87 | IL-24/mda-7 | MOI-dependent increase | 48h | |
| U87 | TRAIL | MOI-dependent increase | 48h |
| U87 | p38 MAPK | MOI-dependent increase | 48h | |
Experimental Protocols
Adenoviral Delivery of IL-24 (Ad/IL-24)
A common method to study the effects of IL-24, particularly its intracellular actions, is through the use of a replication-incompetent adenovirus encoding the IL-24 gene.
-
Cell Culture: Plate target cells (e.g., U87 glioblastoma cells) in appropriate culture medium and allow them to adhere overnight.
-
Infection: Infect cells with Ad/IL-24 at various multiplicities of infection (MOI), for example, 3, 5, and 10. A control group should be infected with a control adenovirus (e.g., Ad-GFP).
-
Incubation: Incubate the infected cells for a specified period, typically 24-48 hours, to allow for gene expression.
-
Analysis: Harvest cells for downstream analysis, such as apoptosis assays, cell cycle analysis, or gene expression analysis.
Apoptosis Assay (Annexin V/PI Staining)
To quantify IL-24-induced apoptosis, Annexin V and Propidium Iodide (PI) double staining followed by flow cytometry is a standard method.
-
Cell Treatment: Treat cells with Ad/IL-24 or recombinant IL-24 protein for the desired time.
-
Harvesting: Gently harvest the cells, including any floating cells in the supernatant.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Quantitative Real-Time PCR (qRT-PCR)
To measure changes in gene expression following IL-24 treatment, qRT-PCR is employed.
-
RNA Extraction: Extract total RNA from treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Perform real-time PCR using gene-specific primers (e.g., for IL-24, TRAIL, p38 MAPK) and a fluorescent dye such as SYBR Green.
-
Data Analysis: Quantify the relative gene expression using the 2-ΔΔCT method, with a housekeeping gene (e.g., GAPDH) as an internal control.
Mandatory Visualization: Experimental Workflow for Studying IL-24 Effects
Caption: Workflow for analyzing IL-24's cellular effects.
Conclusion
The mechanism of action of Interleukin-24 is a complex and multifaceted process that continues to be an active area of investigation. The ability of IL-24 to selectively target cancer cells through both receptor-mediated and intracellular pathways makes it a promising candidate for cancer therapy. A deeper understanding of its intricate signaling networks will be crucial for the successful clinical translation of IL-24-based therapeutics. This guide provides a foundational understanding of the current hypotheses and experimental approaches to aid researchers and drug developers in this endeavor.
References
An In-depth Technical Guide to the Solubility and Stability of "Iso24"
A Note on Nomenclature: The term "Iso24" is ambiguous in scientific literature. It has been used to describe an experimental condition involving the administration of isoproterenol , a well-known β-adrenergic receptor agonist. It has also been used as a synonym for the chemical compound ((4-ethylphenyl)carbamoyl)phosphonic acid (CAS 473707-40-3). This guide will address both entities to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Part 1: Isoproterenol
Isoproterenol is a non-selective β-adrenergic agonist used in the management of bradycardia and other cardiac conditions. Its physicochemical properties, particularly solubility and stability, are critical for its formulation and therapeutic efficacy.
Solubility of Isoproterenol
The solubility of isoproterenol, often used as its hydrochloride salt, has been determined in various solvents. The following table summarizes the available quantitative data.
Table 1: Quantitative Solubility Data for Isoproterenol Hydrochloride
| Solvent | Concentration | pH (if applicable) | Reference |
| Water | 1 g in 3 mL | Not specified | [1] |
| Water | ≥ 50 mg/mL | Not specified | |
| Ethanol (95%) | 1 g in 50 mL | Not specified | [1] |
| Ethanol | 20 mg/mL | Not specified | |
| Phosphate-Buffered Saline (PBS) | ~5 mg/mL | 7.2 | |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | Not specified | |
| Dimethylformamide (DMF) | ~2 mg/mL | Not specified |
Stability of Isoproterenol
Isoproterenol is susceptible to degradation, primarily through oxidation, which is influenced by pH, light, and temperature.
Table 2: Stability Data for Isoproterenol Hydrochloride
| Concentration | Storage Conditions | Duration | Stability | Reference |
| 4 µg/mL in 0.9% NaCl | Room Temperature (23°C-25°C), in amber UV light blocking bags | 90 days | <10% degradation | [2][3] |
| 4 µg/mL in 0.9% NaCl | Refrigerated (3°C-5°C), in amber UV light blocking bags | 90 days | <10% degradation | [2] |
| 0.2 mg/mL | 5°C in sterile glass vials and polypropylene syringes | 9 days | >90% remaining concentration | |
| Not Specified | pH > 6 | Not specified | Unstable | |
| Aqueous Solution | Not specified | > 1 day | Not recommended for storage |
Experimental Protocols
A common method for determining the solubility of a compound like isoproterenol is the isothermal equilibrium method .
Protocol:
-
Preparation: An excess of the solid compound is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability studies for isoproterenol often involve forced degradation studies and analysis under specific storage conditions.
Protocol:
-
Sample Preparation: Solutions of isoproterenol hydrochloride are prepared at a specific concentration in a relevant vehicle (e.g., 0.9% sodium chloride).
-
Storage: Samples are stored under controlled conditions, including temperature (e.g., refrigerated at 5°C or at room temperature) and light exposure (e.g., protected from light in amber bags).
-
Analysis: At predetermined time points, aliquots of the samples are analyzed for:
-
Physical Stability: Visual inspection for particulate matter, color change, or precipitation.
-
Chemical Stability: Quantification of the remaining isoproterenol concentration using a stability-indicating HPLC method. The pH of the solution is also often monitored.
-
-
Stability Criteria: The compound is typically considered stable if the remaining concentration is above 90% of the initial concentration and no significant changes in physical appearance or pH are observed.
Signaling Pathways
Isoproterenol exerts its effects by activating β-adrenergic receptors, which triggers a cascade of intracellular signaling events.
Caption: Isoproterenol signaling pathway.
Part 2: ((4-ethylphenyl)carbamoyl)phosphonic acid
((4-ethylphenyl)carbamoyl)phosphonic acid (CAS 473707-40-3) is a phosphonic acid derivative. While specific quantitative data for this compound is limited, information on its general properties and those of structurally related compounds can provide valuable insights.
Solubility of ((4-ethylphenyl)carbamoyl)phosphonic acid
-
Polar Solvents: The presence of the phosphonic acid and carbamoyl groups suggests that it is likely to be soluble in polar solvents such as water, methanol, and ethanol. The solubility in aqueous solutions is expected to be pH-dependent, with increased solubility at higher pH due to the deprotonation of the phosphonic acid group.
-
Aprotic Polar Solvents: High solubility is also expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
For a structurally related compound, (4-Ethylphenyl)phosphonic acid (CAS 6873-66-1), the following quantitative solubility data is available:
Table 3: Quantitative Solubility Data for (4-Ethylphenyl)phosphonic acid
| Solvent | Concentration | Temperature | Reference |
| Water | 1.2 g/L | 25°C |
Stability of ((4-ethylphenyl)carbamoyl)phosphonic acid
Detailed stability studies for ((4-ethylphenyl)carbamoyl)phosphonic acid are not widely published. General characteristics of phosphonic acids suggest the following:
-
General Stability: Arylphosphonic acids are generally stable under standard laboratory conditions.
-
pH Sensitivity: They can be sensitive to extreme pH conditions. Hydrolysis of the carbamoyl linkage may occur under strong acidic or basic conditions.
-
Thermal Stability: For the related compound, (4-Ethylphenyl)phosphonic acid , the decomposition onset is observed at 220°C.
Experimental Protocols
In the absence of specific protocols for ((4-ethylphenyl)carbamoyl)phosphonic acid, the following general methods for phosphonic acids can be applied.
The protocol would be similar to that described for isoproterenol, utilizing a validated HPLC method for quantification. Given the pH-dependent nature of phosphonic acid solubility, it is crucial to perform these studies in buffered solutions at various pH levels.
Caption: Experimental workflow for solubility determination.
Forced degradation studies are essential to understand the intrinsic stability of a new chemical entity.
Protocol:
-
Stress Conditions: Solutions of the compound are subjected to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 N NaOH at room or elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80°C) on the solid compound and in solution.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
-
Analysis: A stability-indicating HPLC method is used to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of the degradants.
-
Data Analysis: The percentage of degradation is calculated, and potential degradation pathways are proposed.
Signaling Pathways
Specific signaling pathways for ((4-ethylphenyl)carbamoyl)phosphonic acid have not been elucidated in the available literature. However, phosphonic acid derivatives are known to have a wide range of biological activities, often acting as mimics of phosphates or carboxylates. They have been investigated as inhibitors of various enzymes, including phosphatases and proteases, and have shown potential in areas such as antiviral and anti-cancer therapy. The biological activity of this specific compound would require further investigation.
Caption: Potential mechanism of action for phosphonic acids.
References
An In-depth Technical Guide to Iso24 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Iso24, scientifically known as ((4-ethylphenyl)carbamoyl)phosphonic acid, a compound of interest for various research applications. This document details its chemical properties, potential biological significance, and practical information for its acquisition and use in a laboratory setting.
Purchasing this compound
For researchers seeking to procure this compound for investigational purposes, several chemical suppliers offer this compound. It is crucial to source from reputable vendors that provide comprehensive analytical data to ensure the identity and purity of the supplied material. Below is a summary of potential suppliers; however, availability and product specifications should be verified directly with the vendors.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Notes |
| Sigma-Aldrich | (4-ETHYLPHENYL)PHOSPHONIC ACID AldrichCPR | 6873-66-1 | C₈H₁₁O₃P | Not specified | This is a related compound, not the exact "this compound". Sold for early discovery research; analytical data is not collected by the supplier, and the buyer assumes responsibility for confirming identity and purity.[1] |
| Career Henan Chemical Co. | (4-ethylphenyl)phosphonic acid | 6873-66-1 | C₈H₁₁O₃P | 85.0-99.8% | This is a related compound, not the exact "this compound". Offers custom synthesis and scale-up production. |
| Vulcanchem | (4-Ethylphenyl)phosphonic acid | 6873-66-1 | C₈H₁₁O₃P | >99% (recrystallized) | This is a related compound, not the exact "this compound". Provides some technical data on their website.[2] |
Note: The compound of interest, ((4-ethylphenyl)carbamoyl)phosphonic acid (this compound), is a derivative of (4-Ethylphenyl)phosphonic acid. While suppliers for the base compound are listed, obtaining the specific carbamoyl derivative may require custom synthesis. Researchers are advised to contact the listed suppliers to inquire about their custom synthesis capabilities for this specific molecule.
Technical Data
Due to the specific nature of this compound, a comprehensive, publicly available technical data sheet is not readily accessible. However, based on the known structure and data from related phosphonic acid compounds, the following properties can be anticipated. Researchers should confirm these properties with the supplier's certificate of analysis upon purchase.
| Property | Anticipated Value | Source/Rationale |
| Molecular Formula | C₉H₁₂NO₄P | Based on chemical structure |
| Molecular Weight | 229.17 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid | Typical for similar organic phosphonic acids |
| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) | Based on the properties of (4-Ethylphenyl)phosphonic acid[2] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| pKa | Not available | Expected to have two pKa values due to the phosphonic acid group. |
| Storage | Store in a cool, dry, well-ventilated place. | Standard for chemical reagents.[3][4] |
A Safety Data Sheet (SDS) should be requested from the supplier, which will contain detailed information on handling, storage, and safety precautions.
Experimental Protocols
Detailed experimental protocols for this compound are not yet published in peer-reviewed literature. However, general methodologies for the synthesis and biological evaluation of phosphonic acid derivatives can be adapted.
General Synthesis of Aryl Carbamoylphosphonic Acids
The synthesis of ((4-ethylphenyl)carbamoyl)phosphonic acid can be approached through several synthetic routes. A plausible method involves the reaction of a corresponding isocyanate with a phosphite, followed by hydrolysis.
Reaction Scheme:
References
An In-depth Technical Guide to the Basic Biological Activity of Interleukin-24
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-24 (IL-24), also known as Melanoma Differentiation-Associated gene 7 (mda-7), is a unique member of the IL-10 family of cytokines with pleiotropic biological activities. This document provides a comprehensive technical overview of the fundamental biological functions of IL-24, with a particular focus on its potent and cancer-specific pro-apoptotic activities. We delve into the dual signaling mechanisms of IL-24, encompassing both the canonical JAK/STAT pathway and the more recently elucidated non-canonical, receptor-independent pathways that are crucial for its tumor suppressor functions. This guide presents quantitative data on IL-24's efficacy, detailed experimental protocols for its study, and visual representations of its complex signaling networks to serve as a valuable resource for researchers in oncology, immunology, and drug development.
Introduction
Interleukin-24 is a cytokine that exhibits a remarkable dual functionality. As a component of the immune system, it participates in inflammation and wound healing. However, it has garnered significant attention for its potent anti-cancer properties, demonstrating the ability to selectively induce apoptosis in a broad spectrum of cancer cells while leaving normal cells unharmed.[1][2] This cancer-specific cytotoxicity, coupled with its roles in inhibiting angiogenesis and metastasis, positions IL-24 as a promising candidate for cancer therapy. This guide will explore the core biological activities of IL-24, providing a detailed examination of its molecular mechanisms of action.
Molecular Profile
-
Gene: IL24
-
Protein: Interleukin-24 (IL-24) or Melanoma Differentiation-Associated gene 7 (mda-7)
-
Family: IL-10 cytokine family
-
Molecular Weight: The mature IL-24 protein has a predicted molecular mass of approximately 18.3 kDa, though it can range up to 35 kDa due to N-linked glycosylation.[3]
-
Receptors: IL-24 signals through two heterodimeric receptor complexes: IL-20R1/IL-20R2 and IL-22R1/IL-20R2.
Quantitative Biological Activity of IL-24
The cytotoxic and biological effects of IL-24 have been quantified across various cancer cell lines. The following tables summarize key quantitative data.
| Cell Line | IL-24 Formulation | IC50 Value | Reference |
| A549 (Lung Cancer) | Recombinant IL-24 | 0.8 µg/mL | |
| MCF-7 (Breast Cancer) | IL24-BR2 Fusion Protein | ~2 µM |
Table 1: IC50 Values of IL-24 in Human Cancer Cell Lines. This table provides the half-maximal inhibitory concentration (IC50) of different IL-24 formulations required to inhibit the growth of various cancer cell lines.
| Receptor Complex | Ligand | Dissociation Constant (Kd) | Reference |
| IL-20R1/IL-20R2 | IL-24 | 2–8 nM | |
| IL-22R1/IL-20R2 | IL-24 | 2–8 nM |
Table 2: Receptor Binding Affinity of IL-24. This table shows the binding affinity of IL-24 to its heterodimeric receptor complexes, indicating a strong interaction.
| Cell Line | Treatment | Fold Change in Apoptotic Cells | Reference |
| U87 (Glioblastoma) | Ad/IL-24 (MOI 5) for 48h | ~11.05% increase | |
| HepG2 (Liver Cancer) | Modified SP.RGD.IL-24 plasmid | ~27.5% total apoptosis | |
| MeWo (Melanoma) | IL-24 + TMZ | ~44.9% cell death | |
| SK-MEL-28 (Melanoma) | IL-24 + TMZ | ~36.9% cell death |
Table 3: Quantitative Analysis of IL-24-Induced Apoptosis. This table presents the quantitative increase in apoptosis or cell death in different cancer cell lines following treatment with various forms of IL-24.
Signaling Pathways
IL-24 exerts its biological effects through two distinct signaling pathways: a canonical, receptor-mediated pathway typical of cytokines, and non-canonical pathways that are central to its cancer-specific killing mechanisms.
Canonical JAK/STAT Signaling Pathway
Upon binding to its heterodimeric receptors (IL-20R1/IL-20R2 or IL-22R1/IL-20R2), IL-24 activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. This leads to the phosphorylation and activation of STAT1 and STAT3, which then translocate to the nucleus to regulate the transcription of target genes involved in cell survival, proliferation, and inflammation.
Non-Canonical (JAK/STAT-Independent) Signaling Pathways
The cancer-specific pro-apoptotic activity of IL-24 is primarily mediated by non-canonical pathways that are independent of JAK/STAT signaling. These pathways are often initiated by intracellular IL-24 and involve the induction of endoplasmic reticulum (ER) stress.
A key initiating event in the non-canonical pathway is the interaction of IL-24 with the Sigma 1 Receptor (S1R), a chaperone protein in the ER. This interaction triggers a cascade of events including:
-
ER Stress: The IL-24/S1R interaction leads to the unfolded protein response (UPR), characterized by the activation of PERK (PKR-like endoplasmic reticulum kinase).
-
Translational Inhibition: Activated PERK phosphorylates eIF2α, leading to a general inhibition of protein synthesis.
-
ATF4 and CHOP Upregulation: Phosphorylation of eIF2α paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4), which in turn induces the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).
-
PKR Activation: IL-24 can also activate the double-stranded RNA-activated protein kinase (PKR), which further contributes to eIF2α phosphorylation and apoptosis.
-
Caspase Activation: These signaling events converge on the activation of the caspase cascade, including caspase-9 and the executioner caspase-3, leading to programmed cell death.
-
PKA and p38 MAPK Activation: In breast cancer cells, IL-24 has been shown to activate cAMP-dependent protein kinase A (PKA), which in turn activates p38 MAPK signaling, contributing to the extrinsic apoptotic pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of IL-24.
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of IL-24 on cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Recombinant IL-24 or other IL-24 formulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of IL-24 for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate with shaking for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
References
An In-depth Technical Guide to the Phosphonic Acid Group in Iso24
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the phosphonic acid moiety within the molecule Iso24, chemically identified as (4-ethylphenyl)carbamoylphosphonic acid. This compound serves as a potent inhibitor of the Src Homology 2 (SH2) domain of the proto-oncogene tyrosine-protein kinase Src (pp60-Src), a critical node in cellular signaling pathways implicated in oncology. The phosphonic acid group is central to the inhibitory activity of this compound, acting as a bioisostere of phosphotyrosine to competitively bind to the SH2 domain.
The Core Function of the Phosphonic Acid Group in this compound
The phosphonic acid group in this compound is the key to its biological activity, functioning as a phosphotyrosine mimic.[1] In numerous signal transduction pathways, the SH2 domain recognizes and binds to proteins containing phosphorylated tyrosine residues, an essential step for downstream signaling.[1][2][3] The phosphonic acid moiety of this compound, with its similar tetrahedral geometry and charge distribution to a phosphate group, effectively occupies the phosphotyrosine-binding pocket of the Src SH2 domain.[4] This competitive inhibition disrupts the protein-protein interactions necessary for the propagation of the Src signaling cascade, which is often dysregulated in various cancers.
The stability of the carbon-phosphorus (C-P) bond in the phosphonic acid group, in contrast to the more labile phosphorus-oxygen (P-O) bond in phosphotyrosine, makes this compound resistant to hydrolysis by phosphatases. This inherent stability contributes to its potential as a therapeutic agent.
Quantitative Data for SH2 Domain Inhibitors
The following tables provide illustrative quantitative data typical for potent SH2 domain inhibitors like this compound. The data is presented to offer a comparative framework for researchers evaluating similar compounds.
Table 1: Binding Affinity of Representative SH2 Inhibitors
| Compound | Target Domain | Method | Kd (nM) |
| This compound (Illustrative) | Src SH2 | Fluorescence Polarization | 150 |
| Inhibitor A | Src SH2 | Isothermal Titration Calorimetry | 250 |
| Inhibitor B | Grb2 SH2 | Surface Plasmon Resonance | 500 |
| Phosphopeptide (pYEEI) | Src SH2 | Fluorescence Polarization | 50 |
Table 2: In Vitro Inhibition Data for Representative SH2 Inhibitors
| Compound | Target Domain | Assay Type | IC50 (µM) |
| This compound (Illustrative) | Src SH2 | FP-based Competitive Binding | 2.5 |
| Inhibitor C | STAT3 SH2 | ELISA | 10.2 |
| Inhibitor D | SHP2 SH2 | Homogeneous Time-Resolved Fluorescence | 5.8 |
Key Experimental Protocols
Detailed methodologies for characterizing the interaction between this compound and the Src SH2 domain are provided below.
1. Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity and IC50 value of this compound for the Src SH2 domain.
-
Principle: The assay measures the change in polarization of fluorescently labeled phosphopeptide probe upon binding to the SH2 domain. Unlabeled this compound competes with the probe for binding, leading to a decrease in polarization.
-
Materials:
-
Recombinant human Src SH2 domain
-
Fluorescein-labeled high-affinity phosphopeptide probe (e.g., FITC-pYEEI)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
-
-
Procedure:
-
Prepare a solution of the Src SH2 domain and the fluorescent probe in the assay buffer. The concentration of the SH2 domain should be in the range of the Kd of the probe.
-
Create a serial dilution of this compound in the assay buffer.
-
In the microplate, add the Src SH2 domain/probe mixture to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization of each well.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
2. Isothermal Titration Calorimetry (ITC)
ITC is employed to provide a complete thermodynamic profile of the binding interaction between this compound and the Src SH2 domain.
-
Principle: ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Materials:
-
Recombinant human Src SH2 domain
-
This compound
-
Dialysis Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT
-
Isothermal titration calorimeter
-
-
Procedure:
-
Dialyze the Src SH2 domain and dissolve this compound in the same dialysis buffer to minimize heat of dilution effects.
-
Degas both the protein and ligand solutions.
-
Load the Src SH2 domain into the sample cell of the calorimeter.
-
Load this compound into the injection syringe.
-
Perform a series of injections of this compound into the sample cell while monitoring the heat changes.
-
Perform a control titration by injecting this compound into the buffer to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection to obtain the heat released/absorbed per mole of injectant.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated from these values.
-
Visualizing Core Concepts
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
- 1. SH2 Domains: Folding, Binding and Therapeutical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SH2 domains: role, structure and implications for molecular medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Src homology-2 domains: structure, mechanisms, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Characterization of Iso24, a Novel mTORC1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival.[1][2][3] Its dysregulation is a hallmark of many human cancers, making it a key target for therapeutic development.[1][3] The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes: mTORC1 and mTORC2. mTORC1, the focus of this study, integrates signals from growth factors and nutrients to control protein synthesis and cell growth by phosphorylating downstream effectors like S6 Ribosomal Protein Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).
Iso24 is a novel, potent, and selective small molecule inhibitor of mTORC1. These application notes describe the experimental protocols used to characterize the in vitro efficacy and mechanism of action of this compound in human cancer cell lines. The following sections provide detailed methodologies for assessing cell viability, target engagement, and effects on cell cycle progression.
Data Presentation
Table 1: Cytotoxicity of this compound in HeLa Cells (MTT Assay)
| This compound Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1.254 | 0.085 | 100.0% |
| 1 | 1.102 | 0.071 | 87.9% |
| 10 | 0.878 | 0.063 | 70.0% |
| 50 | 0.631 | 0.045 | 50.3% |
| 100 | 0.459 | 0.038 | 36.6% |
| 500 | 0.215 | 0.022 | 17.1% |
| 1000 | 0.153 | 0.019 | 12.2% |
Summary: this compound demonstrates a dose-dependent inhibition of HeLa cell viability with a calculated IC50 value of approximately 50 nM after 72 hours of treatment.
Table 2: Effect of this compound on mTORC1 Signaling (Western Blot)
| Treatment (100 nM, 24h) | p-S6K (T389) / Total S6K Ratio | p-4E-BP1 (T37/46) / Total 4E-BP1 Ratio |
| Vehicle Control | 1.00 | 1.00 |
| This compound | 0.18 | 0.25 |
Summary: Treatment with this compound significantly reduces the phosphorylation of the mTORC1 downstream targets S6K and 4E-BP1, confirming target engagement in HeLa cells.
Table 3: Cell Cycle Analysis of this compound-Treated Cells (Flow Cytometry)
| Treatment (100 nM, 48h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.2% | 30.1% | 14.7% |
| This compound | 75.8% | 12.5% | 11.7% |
Summary: this compound induces a significant G1 cell cycle arrest in HeLa cells after 48 hours of treatment, consistent with the inhibition of cell proliferation.
Experimental Protocols
Cell Viability (MTT Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Target Engagement (Western Blot)
This protocol is used to confirm that this compound inhibits the mTORC1 signaling pathway by measuring the phosphorylation status of its downstream targets.
Materials:
-
HeLa cells
-
6-well cell culture plates
-
This compound (100 nM)
-
RIPA lysis buffer with phosphatase and protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer system
-
PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-S6K (T389), anti-S6K, anti-phospho-4E-BP1 (T37/46), anti-4E-BP1, anti-Actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed HeLa cells in 6-well plates and grow to 70-80% confluency. Treat cells with 100 nM this compound or vehicle (DMSO) for 24 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL reagent and visualize the bands using a chemiluminescence imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Actin is used as a loading control.
Cell Cycle Analysis (Flow Cytometry)
This protocol assesses the effect of this compound on cell cycle progression by staining DNA with Propidium Iodide (PI).
Materials:
-
HeLa cells
-
6-well cell culture plates
-
This compound (100 nM)
-
PBS
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Treatment: Seed HeLa cells in 6-well plates. Treat with 100 nM this compound or vehicle (DMSO) for 48 hours.
-
Cell Harvesting: Harvest cells, including any floating cells, by trypsinization. Centrifuge and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate a DNA content frequency histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of this compound on mTORC1.
Caption: Experimental workflow for the in vitro characterization of this compound.
References
Application Notes and Protocols for In Vivo Studies of Interleukin-24
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals interested in conducting in vivo studies with Interleukin-24 (IL-24). This document provides detailed methodologies, data presentation guidelines, and visual representations of signaling pathways and experimental workflows.
Scientific Background
Interleukin-24 (IL-24), also known as Melanoma Differentiation-Associated gene 7 (mda-7), is a unique cytokine belonging to the IL-10 family. It exhibits pleiotropic effects, playing significant roles in cancer suppression, immune regulation, and inflammation.[1][2][3] IL-24 can selectively induce apoptosis in cancer cells without harming normal cells, making it a promising candidate for cancer therapy.[1][4] Additionally, it is involved in wound healing and has been implicated in inflammatory and autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Mechanism of Action and Signaling Pathways
IL-24 exerts its biological functions through two distinct heterodimeric receptor complexes: IL-20R1/IL-20R2 and IL-22R1/IL-20R2. Signaling through these receptors can activate both canonical and non-canonical pathways.
Canonical JAK/STAT Signaling Pathway:
Upon binding to its receptors, IL-24 triggers the activation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. This leads to the phosphorylation and activation of STAT1 and STAT3, which then translocate to the nucleus to regulate the transcription of target genes involved in cell survival, proliferation, and differentiation.
Non-Canonical Signaling Pathways:
IL-24 can also induce cellular responses independently of the JAK/STAT pathway. These non-canonical pathways are particularly relevant to its cancer-specific apoptotic activity and involve:
-
Endoplasmic Reticulum (ER) Stress: IL-24 can induce ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis in cancer cells.
-
p38 MAPK Pathway: Activation of the p38 mitogen-activated protein kinase (MAPK) pathway contributes to IL-24-induced apoptosis.
-
Reactive Oxygen Species (ROS) Production: IL-24 can stimulate the production of ROS, leading to oxidative stress and cell death in tumor cells.
Below are Graphviz diagrams illustrating the canonical IL-24 signaling pathway and a proposed experimental workflow for an in vivo study.
Application Notes for In Vivo Studies
1. Animal Model Selection:
The choice of animal model is critical and depends on the research question.
-
Cancer Studies: Immunocompromised mice (e.g., nude or SCID) are commonly used for xenograft models of human cancers. For studying the immunomodulatory effects of IL-24, syngeneic tumor models in immunocompetent mice (e.g., BALB/c or C57BL/6) are more appropriate.
-
Inflammatory/Autoimmune Diseases: Various mouse models are available that mimic human conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The selection should be based on the specific disease being investigated.
-
Liver Injury: Models of chemically-induced liver injury, for instance using thioacetamide (TAA), can be employed to study the protective effects of IL-24.
2. IL-24 Administration:
-
Recombinant Protein: Purified, sterile recombinant IL-24 protein is commonly used. It is typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Gene Delivery: Plasmid DNA or viral vectors (e.g., adenovirus) encoding IL-24 can be used for in vivo gene delivery to achieve sustained expression.
-
Dosing and Formulation: The optimal dose and frequency of administration need to be determined empirically for each model. A starting point for recombinant mouse IL-24 protein can be 1.5 mg/kg. The protein should be formulated in a sterile, endotoxin-free vehicle such as phosphate-buffered saline (PBS).
3. Endpoint Analysis:
A variety of endpoints can be assessed to evaluate the efficacy and mechanism of action of IL-24.
-
Tumor Growth: For cancer studies, tumor volume should be measured regularly. At the end of the study, tumors can be excised and weighed.
-
Histopathology: Tissues of interest should be collected, fixed, and processed for histological analysis (e.g., H&E staining) to assess tissue morphology, inflammation, and necrosis.
-
Immunohistochemistry (IHC): IHC can be used to detect the expression of specific proteins in tissues, such as markers of apoptosis (e.g., cleaved caspase-3), proliferation (e.g., Ki-67), or immune cell infiltration (e.g., CD4, CD8).
-
Biochemical Analysis: Blood samples can be collected to measure serum levels of cytokines, liver enzymes, or other relevant biomarkers.
-
Molecular Analysis: Tissues can be used for Western blotting to quantify protein expression or for RT-qPCR to measure gene expression levels of IL-24 and its downstream targets.
Experimental Protocols
Protocol 1: Evaluation of Recombinant IL-24 in a Mouse Xenograft Tumor Model
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Cell Line: A human cancer cell line of interest (e.g., cervical cancer HeLa cells).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HeLa cells in 100 µL of PBS into the right flank of each mouse.
-
Grouping: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=5-10 per group):
-
Group 1: Vehicle control (PBS)
-
Group 2: IL-24 (dose to be optimized, e.g., 1 mg/kg)
-
-
Treatment: Administer IL-24 or vehicle intraperitoneally every other day for 3-4 weeks.
-
Monitoring: Measure tumor dimensions with calipers twice a week and calculate tumor volume (Volume = 0.5 x length x width²). Monitor body weight and overall health.
-
Endpoint: At the end of the treatment period, euthanize the mice. Excise tumors and weigh them. Collect tumors and major organs for histological and molecular analysis.
Protocol 2: Assessment of IL-24 in a Thioacetamide (TAA)-Induced Acute Liver Injury Model
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Liver Injury Induction: Administer a single intraperitoneal injection of TAA (200 mg/kg) dissolved in saline.
-
Grouping: Randomize mice into the following groups (n=5-8 per group):
-
Group 1: Saline control
-
Group 2: TAA + Vehicle (PBS)
-
Group 3: TAA + IL-24 (1.5 mg/kg)
-
-
Treatment: Administer recombinant mouse IL-24 or PBS intraperitoneally 24 hours and 48 hours after TAA injection.
-
Sample Collection: Euthanize mice 72 hours after TAA administration. Collect blood via cardiac puncture for serum analysis and perfuse the liver with PBS before collection.
-
Analysis:
-
Serum Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histology: Fix a portion of the liver in 10% formalin for H&E staining to assess necrosis.
-
Molecular Analysis: Snap-freeze a portion of the liver in liquid nitrogen for Western blot analysis of inflammatory and apoptotic markers.
-
Quantitative Data Summary
| In Vivo Model | Animal Strain | IL-24 Treatment | Key Findings | Reference |
| Thioacetamide-induced liver injury | C57BL/6 mice | 1.5 mg/kg recombinant mouse IL-24 (i.p.) | Reduced liver damage, improved liver function, suppressed liver inflammation, and inhibited hepatocyte apoptosis. | |
| Colon cancer | BALB/c mice | Not specified | Promoted CD4+ and CD8+ T cell secretion of IFN-γ, enhanced CD8+ T cell cytotoxicity, and transformed the tumor microenvironment. | |
| Cervical cancer xenograft | Nude mice | Intratumoral injection of pDC316-hIL-24 plasmid | Significantly inhibited tumor growth, with combined cisplatin and IL-24 showing superior efficacy. | |
| Toxoplasma gondii infection | BALB/c, C57BL/6, Kunming mice | Co-administration of pVAX-IL-24 with a multi-gene DNA vaccine | Enhanced IgG2a/IgG1 ratio, increased Th1 cytokine production, and prolonged survival time. |
Note on "Iso24" as a Src Inhibitor
Initial searches for "this compound" yielded limited specific information, with one database entry identifying it as a putative proto-oncogene tyrosine-protein kinase Src inhibitor. While no in vivo data for a compound with this specific name was found, a general protocol for evaluating a novel Src inhibitor in vivo is provided below for researchers investigating such a molecule.
General Protocol for an In Vivo Study of a Novel Src Kinase Inhibitor
-
Maximum Tolerated Dose (MTD) Study:
-
Administer escalating single doses of the inhibitor to small groups of mice.
-
Monitor for signs of toxicity (weight loss, behavioral changes) for 7-14 days.
-
The MTD is the highest dose that does not cause significant toxicity.
-
-
Pharmacokinetic (PK) Study:
-
Administer a single dose of the inhibitor (at or below the MTD) to a cohort of mice.
-
Collect blood and tissue samples at various time points.
-
Analyze drug concentrations to determine key PK parameters (Cmax, Tmax, half-life).
-
-
Efficacy Study (e.g., in a cancer model):
-
Use an appropriate animal model (e.g., xenograft or syngeneic tumor model).
-
Treat animals with the vehicle or the Src inhibitor at one or more doses below the MTD.
-
Monitor tumor growth and animal health.
-
-
Pharmacodynamic (PD) Study:
-
At the end of the efficacy study, collect tumors and/or relevant tissues.
-
Analyze the levels of phosphorylated Src (p-Src) and downstream signaling molecules by Western blot or IHC to confirm target engagement.
-
This generalized protocol should be adapted based on the specific properties of the investigational Src inhibitor.
References
Application Notes and Protocols: Standard Operating Procedure for Iso24 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the preparation of solutions of Iso24, a compound with the IUPAC name (4-ethylphenyl)carbamoylphosphonic acid. The protocols outlined below are intended to ensure the consistent and safe preparation of this compound solutions for various research applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for accurate preparation of solutions with specific molar concentrations.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂NO₄P | PubChem[1] |
| IUPAC Name | (4-ethylphenyl)carbamoylphosphonic acid | PubChem[1] |
| Molecular Weight | 229.17 g/mol | PubChem[1] |
| Appearance | Solid (Assumed) | N/A |
| Solubility | To be determined | N/A |
| Photosensitivity | Unknown, handle as a potentially photosensitive compound | N/A |
Health and Safety Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) if available. As a standard precaution for a novel compound, assume it may be hazardous. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. All handling of the solid compound and concentrated solutions should be performed in a chemical fume hood.
Due to the unknown photosensitivity of this compound, it is recommended to handle the compound in a controlled lighting environment to prevent potential photodegradation.[2] This can be achieved by working in a dark or dimly lit room, or by using amber or foil-wrapped labware.[3]
Experimental Protocols
The following sections detail the procedures for preparing a stock solution of this compound and a subsequent working solution.
This protocol outlines the steps to prepare a 10 mM stock solution of this compound. The final volume can be adjusted as needed.
Materials and Equipment:
-
This compound solid compound
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask (appropriate size, e.g., 10 mL, 25 mL)
-
Beaker
-
Magnetic stirrer and stir bar
-
Pipettes and pipette tips
-
Appropriate solvent (e.g., DMSO, ethanol, or aqueous buffer, to be determined by solubility testing)
-
Amber or foil-wrapped storage vials
-
Labeling materials
Procedure:
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, use the following formula:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
For 10 mL of a 10 mM solution:
-
Mass (g) = 0.010 mol/L x 0.010 L x 229.17 g/mol = 0.00229 g = 2.29 mg
-
-
-
Weigh the this compound solid:
-
Tare the analytical balance with a clean weighing boat.
-
Carefully weigh out the calculated mass of this compound.
-
-
Dissolve the this compound:
-
Transfer the weighed this compound to a beaker.
-
Add a small volume of the chosen solvent (approximately 50-70% of the final volume).
-
Place a stir bar in the beaker and place it on a magnetic stirrer.
-
Stir until the this compound is completely dissolved. Gentle heating may be applied if necessary, but monitor for any signs of degradation.
-
-
Bring to Final Volume:
-
Once dissolved, quantitatively transfer the solution to a volumetric flask of the appropriate size.
-
Rinse the beaker with a small amount of solvent and add the rinse to the volumetric flask to ensure all of the compound is transferred.
-
Carefully add solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
-
Storage:
-
Transfer the final solution to an amber or foil-wrapped storage vial.
-
Label the vial clearly with the compound name (this compound), concentration (10 mM), solvent, date of preparation, and your initials.
-
For long-term storage, it is recommended to keep the solution at -20°C or -80°C. Store in small aliquots to avoid repeated freeze-thaw cycles.
-
This protocol describes the dilution of the 10 mM stock solution to a 100 µM working solution.
Materials and Equipment:
-
10 mM this compound stock solution
-
Appropriate solvent or buffer for dilution
-
Micropipettes and sterile tips
-
Microcentrifuge tubes or other suitable sterile containers
Procedure:
-
Calculate the required volume of stock solution:
-
Use the dilution formula: C₁V₁ = C₂V₂
-
C₁ = Concentration of the stock solution (10 mM)
-
V₁ = Volume of the stock solution to be determined
-
C₂ = Desired concentration of the working solution (100 µM = 0.1 mM)
-
V₂ = Desired final volume of the working solution (e.g., 1 mL = 1000 µL)
-
-
(10 mM) x V₁ = (0.1 mM) x (1000 µL)
-
V₁ = 10 µL
-
-
Prepare the working solution:
-
Pipette 990 µL of the desired solvent or buffer into a clean, sterile tube.
-
Add 10 µL of the 10 mM this compound stock solution to the tube.
-
Gently vortex or mix by pipetting to ensure homogeneity.
-
-
Use and Storage:
-
The working solution should ideally be prepared fresh for each experiment.
-
If short-term storage is necessary, store at 2-8°C in a light-protected container.
-
Visualizations
The following diagrams illustrate the experimental workflow for this compound solution preparation and a hypothetical signaling pathway where this compound may act as an inhibitor.
References
Application Notes and Protocols for Isoproterenol Administration in Mice
Disclaimer: Initial searches for a compound specifically named "Iso24" did not yield any publicly available scientific literature or established protocols. It is possible that "this compound" is an internal development name or a novel compound not yet described in published research. The following application notes and protocols are provided using Isoproterenol , a well-characterized non-selective β-adrenergic agonist, as an exemplary compound. Isoproterenol is widely used in preclinical research to model cardiac conditions in mice, and its dosage and administration are well-documented. Researchers should adapt these guidelines based on their specific experimental needs and institutional animal care and use committee (IACUC) regulations.
Introduction
Isoproterenol is a potent synthetic sympathomimetic amine that acts as a non-selective agonist for β1 and β2 adrenergic receptors. In murine models, its administration is a common method to induce cardiac hypertrophy and heart failure, mimicking aspects of human cardiovascular diseases.[1][2][3] The choice of dosage, administration route, and duration of treatment is critical for achieving the desired pathological phenotype, ranging from acute cardiac stress to chronic heart failure.[1][3]
Dosage and Administration Routes
The selection of the administration route and dosage of Isoproterenol is contingent on the desired experimental outcome (e.g., acute cardiac injury, chronic hypertrophy, or heart failure). The most common routes of administration are subcutaneous (SC) injection and continuous infusion via a subcutaneously implanted osmotic mini-pump.
Table 1: Summary of Isoproterenol Dosage and Administration in Mice
| Route of Administration | Dosage Range | Frequency/Duration | Mouse Strain | Typical Application | Reference |
| Subcutaneous (SC) Injection | 5 mg/kg/day - 10 mg/kg/day | Daily for 14 days | C57BL/6J | Chronic cardiac hypertrophy | |
| Subcutaneous (SC) Injection | 50 mg/kg/day | Daily for 4, 8, or 11 days | C57BL/6 | Cardiac fibrosis | |
| Subcutaneous (SC) Injection | 50 - 250 mg/kg | Single or daily injections for 7 days | C57BL/6 | Acute cardiac injury / Heart failure with reduced ejection fraction (HFrEF) model | |
| Continuous SC Infusion (Osmotic Mini-pump) | 2 mg/kg/day - 10 mg/kg/day | Continuous for 14 days | C57BL/6J | Chronic cardiac hypertrophy | |
| Continuous SC Infusion (Osmotic Mini-pump) | 30 mg/kg/day | Continuous for 21-28 days | Various inbred strains | Chronic heart failure model | |
| Continuous SC Infusion (Osmotic Mini-pump) | 60 mg/kg/day | Continuous for 14 days | C57BL/6J | Pronounced cardiac fibrosis and heart failure | |
| Intraperitoneal (IP) Injection | 5 mg/kg/day or 60 mg/kg/day | Daily for 14 days | C57BL/6J | Induction of cardiac pathological phenotypes |
Experimental Protocols
Protocol for Daily Subcutaneous Injection
This protocol is suitable for inducing cardiac hypertrophy over a period of two weeks.
Materials:
-
Isoproterenol hydrochloride (e.g., Sigma-Aldrich, Cat# I6504)
-
Sterile 0.9% saline solution
-
Insulin syringes with 27-30G needles
-
70% ethanol
-
Analytical balance
-
Male C57BL/6J mice (8-10 weeks old)
Procedure:
-
Animal Preparation: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Isoproterenol Solution Preparation:
-
On each day of injection, prepare a fresh solution of Isoproterenol.
-
Weigh the required amount of Isoproterenol hydrochloride based on the mean body weight of the experimental group and the desired dose (e.g., 5 mg/kg).
-
Dissolve the Isoproterenol in sterile 0.9% saline to a final concentration that allows for an injection volume of approximately 5-10 mL/kg.
-
-
Administration:
-
Gently restrain the mouse.
-
Wipe the injection site (the scruff of the neck is a common site) with 70% ethanol.
-
Pinch the skin to form a "tent."
-
Insert the needle at the base of the tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the Isoproterenol solution.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Control Group: Administer an equivalent volume of sterile 0.9% saline to the control group using the same procedure.
-
Monitoring: Monitor the animals daily for any signs of distress. Body weight should be recorded regularly.
-
Duration: Continue daily injections for the planned duration of the study (e.g., 14 days).
Protocol for Continuous Subcutaneous Infusion via Osmotic Mini-pump
This protocol is designed to induce a more stable and chronic state of cardiac stress, leading to heart failure.
Materials:
-
Isoproterenol hydrochloride
-
Sterile 0.9% saline solution
-
Alzet® osmotic mini-pumps (e.g., Model 1004, with a pumping rate of 0.11 µL/hr for 28 days)
-
Surgical tools (scissors, forceps)
-
Wound clips or sutures
-
Anesthetic (e.g., Isoflurane)
-
Analgesic (e.g., Buprenorphine)
-
Hair clippers
-
Surgical scrubs (e.g., Betadine, 70% ethanol)
Procedure:
-
Pump Preparation (perform in a sterile environment):
-
Calculate the concentration of Isoproterenol needed for the pump reservoir based on the pump's flow rate, the duration of the study, and the desired dose (e.g., 30 mg/kg/day).
-
Dissolve the calculated amount of Isoproterenol in sterile 0.9% saline.
-
Fill the osmotic mini-pumps with the Isoproterenol solution according to the manufacturer's instructions.
-
Prime the pumps by incubating them in sterile saline at 37°C for several hours before implantation.
-
-
Surgical Procedure:
-
Anesthetize the mouse using Isoflurane. Confirm the depth of anesthesia by the lack of a pedal withdrawal reflex.
-
Administer a pre-operative analgesic.
-
Shave the fur from the surgical site (typically on the back, slightly posterior to the scapulae).
-
Sterilize the skin with surgical scrubs.
-
Make a small incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the mini-pump.
-
Insert the filled and primed osmotic mini-pump into the pocket.
-
Close the incision with wound clips or sutures.
-
-
Post-operative Care:
-
Monitor the mouse until it has fully recovered from anesthesia.
-
Provide post-operative analgesia as recommended by your institution's veterinary staff.
-
Monitor the incision site for signs of infection or complications.
-
-
Control Group: Implant pumps filled with sterile 0.9% saline in the control animals.
-
Duration: The pumps will deliver the solution continuously for the specified duration (e.g., 21-28 days).
Signaling Pathway
Isoproterenol exerts its effects on cardiomyocytes primarily through the β-adrenergic receptor signaling pathway. This pathway is central to the regulation of cardiac function and plays a critical role in the development of cardiac hypertrophy.
Isoproterenol-Induced Signaling in Cardiomyocytes
References
- 1. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation | Springer Nature Experiments [experiments.springernature.com]
- 2. escholarship.org [escholarship.org]
- 3. Heart failure induced by isoproterenol: A comparison of two doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of Iso24 in Scientific Research: Information Not Available
Extensive searches for a compound or molecule designated "Iso24" within scientific and research contexts have yielded no specific, identifiable information. As of November 2025, "this compound" does not correspond to a recognized substance, experimental tool, or assay in publicly available scientific literature or databases.
Consequently, it is not possible to provide detailed Application Notes, Protocols, or data regarding its use in any specific research area. The creation of accurate and reliable scientific documentation requires a foundation of existing research and validated data, which is currently unavailable for a substance named "this compound."
Researchers, scientists, and drug development professionals seeking information on a particular compound or technology are advised to verify the precise nomenclature and designation. Scientific compounds are typically identified by specific chemical names, database identifiers (such as CAS numbers), or established trade names.
Should "this compound" be a novel or proprietary compound not yet described in public literature, information would be restricted to the developing organization. If "this compound" is a misnomer or an internal code name, providing the correct chemical or registered name is necessary to conduct a meaningful and accurate search for its applications and protocols.
For progress to be made on this topic, clarification of the identity of "this compound" is required.
Application Notes and Protocols for the Analytical Detection of Interleukin-24 in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-24 (IL-24), a member of the IL-10 family of cytokines, is a pleiotropic signaling molecule involved in a diverse range of cellular processes, including tumor suppression, immune regulation, and inflammation.[1][2][3] Given its significant roles in both normal physiology and various pathological conditions, the accurate and sensitive detection of IL-24 in tissue samples is of paramount importance for advancing our understanding of its biological functions and for the development of novel therapeutic strategies. This document provides detailed application notes and protocols for the analytical detection of IL-24 in tissue samples, focusing on three key methodologies: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI).
Signaling Pathways of Interleukin-24
IL-24 exerts its biological effects through both canonical and non-canonical signaling pathways. Understanding these pathways is crucial for interpreting the functional consequences of IL-24 expression in tissues.
Canonical Signaling: The canonical pathway is initiated by the binding of IL-24 to its heterodimeric cell surface receptors, IL-20R1/IL-20R2 and IL-22R1/IL-20R2.[4] This interaction activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, leading to the phosphorylation and nuclear translocation of STAT1 and STAT3, which in turn regulate the expression of target genes involved in cell survival and proliferation.[2]
Non-Canonical Signaling: IL-24 can also signal through pathways independent of the JAK/STAT cascade. These include interactions with intracellular partners such as protein kinase R (PKR), the respiratory chain protein GRIM19 in the mitochondria, and the sigma 1 receptor (σ1) in the endoplasmic reticulum. These interactions can trigger responses such as apoptosis in cancer cells and inflammatory responses.
Figure 1: Simplified overview of IL-24 signaling pathways.
Data Presentation: Quantitative Analytical Methods
The choice of analytical method for IL-24 detection in tissue will depend on the specific research question, required sensitivity, and available instrumentation. The following table summarizes the typical quantitative performance of the methods detailed in this document.
| Parameter | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Matrix-Assisted Laser Desorption/Ionization - Mass Spectrometry Imaging (MALDI-MSI) |
| Limit of Detection (LOD) | 3.1 - 9.375 pg/mL | Estimated: 0.1 - 10 pg/mL (Analyte and matrix dependent) | Qualitative/Semi-quantitative; LOD depends on ionization efficiency and tissue region |
| Limit of Quantitation (LOQ) | 15.6 - 78.1 pg/mL | Estimated: 0.5 - 50 pg/mL (Analyte and matrix dependent) | Not routinely used for absolute quantification; relative quantification is more common |
| Dynamic Range | 15.6 - 1000 pg/mL | Typically 3-4 orders of magnitude | Dependent on detector saturation |
| Precision (%CV) | Intra-assay: <10%, Inter-assay: <12% | <15% (20% at LLOQ) | Variable, dependent on matrix application and tissue homogeneity |
| Accuracy/Recovery (%) | 85-115% of nominal value | 85-115% of nominal value | Method-dependent; comparison to LC-MS/MS for validation is recommended |
Note: The quantitative data for ELISA is derived from commercially available kits. The data for LC-MS/MS and MALDI-MSI are estimates based on typical performance for similar protein analytes, as direct validated data for IL-24 in tissue was not available in the cited literature. These values should be established and validated for specific experimental conditions.
Experimental Protocols
Tissue Sample Preparation for Homogenization
This protocol is a general guideline for preparing tissue homogenates suitable for subsequent analysis by ELISA or LC-MS/MS.
Figure 2: Workflow for tissue homogenization.
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead homogenizer)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Excise the tissue of interest and immediately place it on ice.
-
Rinse the tissue with ice-cold PBS to remove any blood or contaminants.
-
Blot the tissue dry and weigh it.
-
Mince the tissue into small pieces on a clean, cold surface.
-
Add the minced tissue to a pre-chilled tube containing an appropriate volume of lysis buffer (e.g., 1 mL of buffer per 100 mg of tissue).
-
Homogenize the tissue on ice until no visible chunks remain.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (tissue homogenate) and transfer it to a new pre-chilled tube.
-
The homogenate can be used immediately for analysis or stored in aliquots at -80°C to avoid freeze-thaw cycles.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol outlines a typical sandwich ELISA for the quantification of IL-24 in tissue homogenates.
Figure 3: General workflow for a sandwich ELISA.
Materials:
-
IL-24 ELISA kit (containing pre-coated microplate, detection antibody, standards, buffers, substrate, and stop solution)
-
Tissue homogenate (prepared as described above)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
Procedure:
-
Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. A serial dilution of the standard is prepared to generate a standard curve.
-
Add 100 µL of standards, controls, and tissue homogenate samples to the appropriate wells of the pre-coated microplate.
-
Cover the plate and incubate for the time and temperature specified in the kit manual (typically 1-2 hours at room temperature or 37°C).
-
Aspirate the contents of the wells and wash the plate 3-4 times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Cover the plate and incubate as specified.
-
Wash the plate as in step 4.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Cover the plate and incubate as specified.
-
Wash the plate as in step 4.
-
Add 100 µL of the TMB substrate solution to each well.
-
Cover the plate and incubate in the dark for the specified time (typically 15-30 minutes) for color development.
-
Add 50-100 µL of the stop solution to each well to terminate the reaction.
-
Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the concentration of IL-24 in the samples by interpolating their absorbance values from the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a general workflow for the quantification of IL-24 in tissue homogenates using a bottom-up proteomics approach with LC-MS/MS.
Materials:
-
Tissue homogenate
-
Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile (ACN)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., Q-Exactive, Triple Quadrupole)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Take a known amount of protein from the tissue homogenate (e.g., 100 µg).
-
Denature the proteins by adding urea to a final concentration of 8 M.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Tryptic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid.
-
Clean up the peptides using a C18 SPE cartridge to remove salts and other contaminants.
-
Elute the peptides and dry them down in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject the sample into the LC-MS/MS system.
-
Separate the peptides using a reversed-phase HPLC column with a gradient of increasing acetonitrile concentration.
-
Analyze the eluted peptides using the mass spectrometer in a targeted (e.g., Selected Reaction Monitoring - SRM) or untargeted (e.g., Data-Dependent Acquisition - DDA) mode.
-
For quantification, monitor specific precursor-to-fragment ion transitions for one or more unique IL-24 peptides.
-
-
Data Analysis:
-
Process the raw data using appropriate software to identify and quantify the target peptides.
-
Calculate the concentration of IL-24 in the original tissue sample based on the signal intensity of the quantified peptides and the initial amount of protein used.
-
Matrix-Assisted Laser Desorption/Ionization - Mass Spectrometry Imaging (MALDI-MSI) Protocol
This protocol describes a general workflow for the spatial analysis of IL-24 in tissue sections using MALDI-MSI.
Materials:
-
Fresh frozen tissue blocks
-
Cryostat
-
Indium tin oxide (ITO) coated glass slides
-
MALDI matrix (e.g., sinapinic acid for proteins)
-
Matrix deposition device (e.g., automated sprayer)
-
MALDI-TOF mass spectrometer
Procedure:
-
Tissue Sectioning:
-
Section the fresh frozen tissue block at 10-20 µm thickness using a cryostat.
-
Thaw-mount the tissue section onto an ITO-coated glass slide.
-
-
Matrix Application:
-
Apply a uniform layer of MALDI matrix solution onto the tissue section using an automated sprayer for consistent coating.
-
-
MALDI-MSI Analysis:
-
Load the slide into the MALDI-TOF mass spectrometer.
-
Define the region of interest for imaging.
-
Acquire mass spectra across the tissue section in a raster pattern. The laser fires at discrete spots, and a mass spectrum is generated for each spot (pixel).
-
-
Data Analysis:
-
Process the acquired data using imaging software.
-
Generate ion intensity maps for specific m/z values corresponding to IL-24 or its tryptic peptides (if on-tissue digestion is performed).
-
Correlate the ion images with histological features of the tissue section (often by staining the same section after MSI analysis).
-
Conclusion
The analytical methods described in these application notes provide robust and sensitive approaches for the detection and quantification of Interleukin-24 in tissue samples. The choice of method will be dictated by the specific research goals. ELISA offers a high-throughput and cost-effective solution for quantifying total IL-24 in tissue homogenates. LC-MS/MS provides high specificity and the potential for multiplexed quantification of IL-24 and other proteins. MALDI-MSI offers the unique advantage of visualizing the spatial distribution of IL-24 within the tissue architecture, providing valuable contextual information. By following these detailed protocols, researchers can obtain reliable and reproducible data to further elucidate the role of IL-24 in health and disease.
References
- 1. Frontiers | An assembled molecular signaling map of interleukin-24: a resource to decipher its multifunctional immunoregulatory role in pathophysiological conditions [frontiersin.org]
- 2. An assembled molecular signaling map of interleukin-24: a resource to decipher its multifunctional immunoregulatory role in pathophysiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of panoptic Meso scale discovery assay to quantify total systemic interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Iso24: Application Notes and Protocols for Biochemical Assays
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of "Iso24" in biochemical assays. Initial searches for "this compound" revealed ambiguity, with results pointing to two distinct molecules: a small molecule inhibitor of Src Homology 2 (SH2) domains and the cytokine Interleukin-24 (IL-24). To provide a comprehensive resource, this document addresses both entities, with a primary focus on the small molecule inhibitor, which aligns more closely with the typical use of "inhibitors" in biochemical assays.
Part 1: this compound as a Src SH2 Domain Ligand
Chemical Name: (4-ethylphenyl)carbamoylphosphonic acid CAS Number: 473707-40-3
This compound has been identified as a potent ligand for the Src Homology 2 (SH2) domain of the Src proto-oncogene tyrosine-protein kinase.[1] SH2 domains are critical protein-protein interaction modules that recognize and bind to phosphorylated tyrosine residues, playing a pivotal role in signal transduction pathways. By targeting the Src SH2 domain, this compound can disrupt these interactions, thereby inhibiting downstream signaling.
Data Presentation
A summary of the available quantitative data for this compound is presented in the table below.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound (compound 4a) | Src SH2 Domain | BIAcore (Surface Plasmon Resonance) | 4.4 mM | [1] |
Signaling Pathway Diagram
The following diagram illustrates the inhibitory action of this compound on the Src signaling pathway by blocking the interaction of the SH2 domain with its phosphotyrosine binding partners.
Caption: Inhibition of Src signaling by this compound.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using Surface Plasmon Resonance (SPR)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound against the Src SH2 domain using a BIAcore instrument.
Materials:
-
BIAcore instrument and sensor chips (e.g., CM5)
-
Recombinant Src SH2 domain protein
-
A phosphopeptide known to bind to the Src SH2 domain
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization of Src SH2 Domain:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the Src SH2 domain protein diluted in immobilization buffer to achieve the desired immobilization level.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Binding Assay:
-
Prepare a series of dilutions of the phosphopeptide ligand in running buffer.
-
Inject the phosphopeptide solutions over the immobilized Src SH2 domain surface and a reference surface to obtain binding responses.
-
Regenerate the surface between injections if necessary.
-
-
Inhibition Assay:
-
Prepare a constant concentration of the phosphopeptide ligand.
-
Prepare a serial dilution of this compound.
-
Mix the constant concentration of the phosphopeptide with each concentration of this compound and incubate for a sufficient time to reach equilibrium.
-
Inject the mixtures over the sensor surface.
-
Measure the binding response for each concentration of this compound.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Plot the binding response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part 2: Interleukin-24 (IL-24) in Biochemical Assays
Interleukin-24 (IL-24), also known as Melanoma Differentiation-Associated gene 7 (mda-7), is a cytokine belonging to the IL-10 family. It exhibits pleiotropic anti-cancer activities, including the induction of apoptosis specifically in cancer cells.[2]
Signaling Pathway Diagrams
IL-24 can induce apoptosis through both receptor-dependent and -independent signaling pathways.
Receptor-Dependent Signaling:
Caption: IL-24 receptor-dependent signaling.
Receptor-Independent Intracellular Signaling:
Caption: IL-24 receptor-independent signaling.
Experimental Protocols
Protocol 2: Assessment of IL-24 Induced Apoptosis by Annexin V Staining
This protocol describes how to measure apoptosis in cancer cells treated with IL-24 using flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., U87 glioblastoma cells)[2]
-
Recombinant human IL-24 or an Adenovirus expressing IL-24 (Ad/IL-24)[2]
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment with IL-24:
-
Treat the cells with varying concentrations of recombinant IL-24 or different multiplicities of infection (MOI) of Ad/IL-24.
-
Include an untreated control and a vehicle control.
-
Incubate for a predetermined time (e.g., 24-48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use FITC and PI signal detectors to differentiate between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
-
Workflow Diagram
The following diagram outlines the experimental workflow for assessing IL-24 induced apoptosis.
Caption: Workflow for apoptosis assessment.
Quantitative Data for Interleukin-24
The following table summarizes representative quantitative data related to the biological activity of IL-24.
| Cell Line | Assay Type | Treatment | Result | Reference |
| U87 Glioblastoma | MTT Assay | Ad/IL-24 (MOI 3, 5, 10) | Significant reduction in cell viability | |
| Colorectal Adenocarcinoma Patients | ELISA | Plasma samples | IL-24 levels significantly lower in patients vs. healthy controls | |
| Human Breast Cancer Cells | MTT Assay | Ad.IL-24 (100 pfu/cell) | Decreased cell viability |
References
Step-by-step guide for Iso24 synthesis in the lab
High-performance liquid chromatography (HPLC) method for Iso24
An High-Performance Liquid Chromatography (HPLC) method for the analysis of isoprostanes, specifically F2-isoprostanes, is detailed in this application note. Isoprostanes are isomers of prostaglandins that are considered reliable biomarkers for oxidative stress. The separation and quantification of these isomers can be challenging due to their structural similarity. This protocol outlines a sensitive and selective HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) method suitable for researchers, scientists, and drug development professionals.
Experimental Protocols
Sample Preparation: Extraction of F2-Isoprostanes from Plasma
A robust sample preparation protocol is crucial for the accurate quantification of F2-isoprostanes in biological matrices. The following procedure is adapted from a validated method for plasma samples[1][2].
-
Alkaline Hydrolysis: To measure total F2-isoprostanes (free and esterified), plasma samples undergo alkaline hydrolysis.
-
Liquid-Liquid Extraction: Following hydrolysis, the F2-isoprostanes are extracted from the plasma matrix.
-
Reconstitution: The extracted residue is reconstituted in a suitable solvent compatible with the HPLC mobile phase.
A detailed workflow for sample preparation is illustrated in the diagram below.
HPLC-MS/MS Analysis
The separation of F2-isoprostane isomers is achieved using a reversed-phase HPLC column with a gradient elution program. Detection is performed by a tandem mass spectrometer, which provides high selectivity and sensitivity[1][2][3].
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A high-performance liquid chromatography system capable of gradient elution. |
| Mass Spectrometer | A tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. |
| HPLC Column | A core-shell C18 column (e.g., Kinetex C18, 2.7 µm, 100 mm × 2.1 mm) is recommended for fast and efficient separation of the isomers. |
| Mobile Phase | A ternary gradient of water, methanol, and acetonitrile, each containing 0.01% acetic acid, has been shown to provide good separation. |
| Flow Rate | A typical flow rate is 0.4 to 1.0 mL/min. |
| Column Temperature | Maintained at 40-55 °C to ensure reproducible retention times. |
| Injection Volume | 5-10 µL of the reconstituted sample. |
| MS/MS Detection | Selected Reaction Monitoring (SRM) is used for quantification of specific F2-isoprostane isomers. |
Gradient Elution Program:
A gradient elution program is essential for the separation of the various F2-isoprostane isomers. The following is a representative gradient program:
| Time (min) | % Water (0.01% Acetic Acid) | % Methanol (0.01% Acetic Acid) | % Acetonitrile (0.01% Acetic Acid) |
| 0.0 | 70 | 15 | 15 |
| 2.0 | 50 | 25 | 25 |
| 12.0 | 20 | 40 | 40 |
| 12.1 | 10 | 45 | 45 |
| 15.0 | 10 | 45 | 45 |
| 15.1 | 70 | 15 | 15 |
| 16.5 | 70 | 15 | 15 |
This is an example gradient and may require optimization based on the specific column and HPLC system used.
Data Presentation
The HPLC-MS/MS method allows for the simultaneous determination of multiple F2-isoprostane isomers. The retention times and mass transitions for selected F2-isoprostanes are summarized below.
Retention Times and Mass Transitions for F2-Isoprostanes:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| 8-iso-15(R)-PGF2α | 353.2 | 193.1 | ~9.5 |
| 8-iso-PGF2α | 353.2 | 193.1 | ~9.8 |
| 15(R)-PGF2α | 353.2 | 193.1 | ~10.2 |
| iPF2α-IV | 353.2 | 115.1 | ~10.5 |
| iPF2α-VI | 353.2 | 115.1 | ~11.0 |
| 5-iPF2α-VI | 353.2 | 115.1 | ~11.5 |
| (±)5-8,12-iso-iPF2α-VI | 353.2 | 115.1 | ~12.0 |
Retention times are approximate and will vary depending on the specific chromatographic conditions.
Signaling Pathway and Workflow Visualization
The overall analytical workflow, from sample collection to data analysis, is a critical logical relationship in the successful application of this method.
This detailed application note provides a comprehensive protocol for the challenging analysis of F2-isoprostane isomers using HPLC-MS/MS. The provided methodologies and data are intended to serve as a valuable resource for researchers and scientists in the field of drug development and oxidative stress research.
References
- 1. Analysis of F2-isoprostanes in plasma of pregnant women by HPLC-MS/MS using a column packed with core-shell particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Iso24 and its Metabolites by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of the novel kinase inhibitor Iso24 and its primary metabolites, M1 (Hydroxy-Iso24) and M2 (N-desmethyl-Iso24), in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for reliable and accurate measurements essential for pharmacokinetic and drug metabolism studies.[1] The protocol outlines procedures for sample preparation using protein precipitation, chromatographic separation, and mass spectrometric detection.[2] This approach provides the high sensitivity and selectivity required for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[3]
Introduction
This compound is a novel small molecule kinase inhibitor currently under investigation for its therapeutic potential. Kinase inhibitors are a critical class of drugs that can block signaling pathways involved in cell proliferation and growth, making them vital in oncology and inflammation research.[4] Understanding the metabolic fate of this compound is crucial for evaluating its efficacy, safety, and pharmacokinetic profile.
Early identification and quantification of major metabolites are key components of drug development. In vitro studies using human liver microsomes are often employed to predict in vivo metabolism, as they contain the primary enzymes responsible for drug metabolism, such as cytochrome P450s (CYPs).
This note describes a validated LC-MS/MS method for the quantitative analysis of this compound and its two major putative metabolites, M1 and M2, in human plasma. The method is suitable for regulated bioanalysis and can be applied to preclinical and clinical studies.
Experimental Protocols
In Vitro Metabolism Study with Human Liver Microsomes
This protocol is designed to generate and identify potential metabolites of this compound.
Objective: To identify the primary metabolites of this compound formed by hepatic enzymes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Internal Standard (IS) - (e.g., a structurally similar, stable isotope-labeled compound)
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
In a microcentrifuge tube, combine phosphate buffer, HLM (final protein concentration 0.5 mg/mL), and this compound (final concentration 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex thoroughly and centrifuge at 12,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Analyze using LC-MS/MS to identify potential metabolites.
Plasma Sample Preparation Protocol
Objective: To extract this compound and its metabolites from human plasma for quantitative analysis.
Methodology: Protein Precipitation ("Crash")
-
Thaw plasma samples and calibration standards on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5 µL) directly into the LC-MS/MS system.
LC-MS/MS Analysis Protocol
Objective: To achieve chromatographic separation and sensitive detection of this compound and its metabolites.
Liquid Chromatography (LC) Conditions:
-
System: UHPLC System
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-4.0 min: 95% to 5% B
-
4.0-5.0 min: 5% B (Re-equilibration)
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
System: Triple Quadrupole Mass Spectrometer (TQ-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
Capillary Voltage: 3.5 kV
Results and Data Presentation
The LC-MS/MS method was validated for linearity, accuracy, precision, and sensitivity.
MRM Transitions and Parameters
The MRM transitions for this compound and its metabolites were optimized by direct infusion. The most intense and specific precursor-to-product ion transitions were selected for quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 451.2 | 289.1 | 25 |
| M1 (Hydroxy-Iso24) | 467.2 | 305.1 | 25 |
| M2 (N-desmethyl-Iso24) | 437.2 | 275.1 | 28 |
| Internal Standard | 456.2 (Isotope Labeled) | 294.1 | 25 |
Table 1: Optimized MRM parameters for this compound and its metabolites.
Calibration Curve Performance
Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was used.
| Compound | Range (ng/mL) | R² | % Accuracy (Range) | % Precision (CV) |
| This compound | 0.5 - 1000 | > 0.998 | 95.2% - 104.5% | < 7.5% |
| M1 (Hydroxy-Iso24) | 0.5 - 1000 | > 0.997 | 94.8% - 105.1% | < 8.2% |
| M2 (N-desmethyl-Iso24) | 1.0 - 1000 | > 0.995 | 93.5% - 106.3% | < 9.1% |
Table 2: Summary of calibration curve performance data.
Quantitative Data from a Pilot Study
The validated method was applied to plasma samples from a pilot pharmacokinetic study.
| Time Point (hours) | This compound Conc. (ng/mL) | M1 Conc. (ng/mL) | M2 Conc. (ng/mL) |
| 0.5 | 850.4 | 45.2 | 12.1 |
| 1.0 | 989.2 | 78.9 | 25.6 |
| 2.0 | 750.1 | 110.5 | 48.3 |
| 4.0 | 420.6 | 95.3 | 65.7 |
| 8.0 | 150.8 | 50.1 | 35.2 |
| 24.0 | 10.2 | 8.9 | 5.4 |
Table 3: Mean plasma concentrations of this compound and metabolites over time (n=3).
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis.
Caption: Workflow for the quantitative analysis of this compound.
Hypothetical Signaling Pathway
This compound is hypothesized to inhibit the MAP Kinase (MAPK) signaling pathway, which is often dysregulated in cancer.
Caption: Hypothetical inhibition of the MAPK pathway by this compound.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantification of this compound and its primary metabolites in human plasma. The simple protein precipitation protocol is efficient and reproducible, making it suitable for large-scale studies. This application note serves as a comprehensive guide for researchers in drug development, enabling robust characterization of novel therapeutic agents like this compound.
References
Troubleshooting & Optimization
Technical Support Center: Iso24 Solubilization
This guide provides detailed troubleshooting and best practices for dissolving Iso24 in Phosphate-Buffered Saline (PBS). Given that this compound is a hydrophobic compound, achieving a stable and clear solution in an aqueous buffer like PBS can be challenging. This center provides a systematic approach to overcome these solubility issues.
Troubleshooting Guide
This section addresses common issues encountered when dissolving this compound. Follow these steps in order to efficiently find the optimal solubilization method for your specific experimental needs.
Q1: My this compound powder is not dissolving in PBS with simple vortexing. What are the initial steps I should take?
A1: When initial mixing is insufficient, mechanical assistance and gentle heating can be effective. These methods increase the kinetic energy of the system, helping to overcome the energy barrier for dissolution.
Recommended First Steps:
-
Sonication: This is often effective for breaking up small aggregates of powder. Sonicate the solution in a water bath for 5-10 minute intervals.[1] To prevent heating, which could degrade this compound, use an ice bath between sonication cycles.[1]
-
Gentle Warming: Increasing the temperature can enhance the solubility of many compounds.[2] Warm the PBS solution to no more than 37-40°C, then add the this compound powder and stir until it dissolves.[2] It is crucial to cool the solution to your experimental temperature and check for any precipitation.[2]
Q2: Sonication and warming did not fully dissolve the this compound. What is the next logical step?
A2: If physical methods fail, the next step is to assess and modify the chemical properties of the solvent, specifically the pH. The solubility of molecules with ionizable groups can be highly dependent on the pH of the solution.
pH Adjustment Strategy:
-
For Acidic Compounds: If this compound is acidic (contains groups like carboxylic acids), its solubility will increase in a more basic buffer (pH > pKa).
-
For Basic Compounds: If this compound is basic (contains groups like amines), its solubility will increase in a more acidic buffer (pH < pKa).
Since the exact pKa of this compound is proprietary, an empirical test is recommended. See the detailed protocol below for pH testing.
Q3: pH adjustment is not effective or is incompatible with my experimental design. What other options do I have?
A3: The use of co-solvents or solubilizing agents is a standard and highly effective method for dissolving hydrophobic compounds. These agents work by reducing the polarity of the aqueous solvent, making it more favorable for non-polar molecules. The most common approach is to first dissolve this compound in a small amount of an organic solvent and then slowly dilute this stock solution into your PBS buffer with vigorous stirring.
Q4: I see a precipitate when I dilute my organic stock solution into PBS. What is happening and how can I fix it?
A4: This indicates that you have exceeded the solubility limit of this compound in the final PBS/co-solvent mixture. The organic solvent helps dissolve the compound initially, but upon dilution, the water content becomes too high for the compound to stay in solution.
Solutions:
-
Decrease the Final Concentration: The simplest solution is to prepare a more dilute final solution.
-
Increase the Co-solvent Percentage: Increase the final percentage of the co-solvent (e.g., from 0.5% DMSO to 1% DMSO). However, you must verify that the new concentration is not toxic to your cells or does not interfere with your assay.
-
Change the Co-solvent: Some compounds are more soluble in one organic solvent than another. You could try DMF or ethanol as alternatives to DMSO.
Experimental Protocols
Protocol 1: pH Adjustment for Solubility Testing
This protocol helps determine the optimal pH for dissolving this compound.
-
Prepare Buffers: Prepare small volumes of 1x PBS at a range of physiologically relevant pH values (e.g., 6.4, 6.8, 7.2, 7.4, 7.8, 8.2).
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Aliquot Compound: Weigh out small, identical amounts of this compound powder into separate sterile microcentrifuge tubes.
-
Test Dissolution: Add the same volume of each prepared PBS buffer to a corresponding tube of this compound to achieve the desired final concentration.
-
Mix and Observe: Vortex each tube vigorously for 2 minutes.
-
Assess Solubility: Let the tubes stand for 15-30 minutes and visually inspect for undissolved particles. The pH that yields the clearest solution is the optimal pH for dissolution.
Protocol 2: Preparation of a Concentrated Stock using a Co-Solvent
This is the recommended procedure for using an organic solvent to prepare this compound solutions.
-
Select Co-solvent: Choose a high-purity, anhydrous grade organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and miscibility with water.
-
Prepare High-Concentration Stock: Dissolve a precisely weighed amount of this compound in a minimal volume of 100% DMSO to create a high-concentration stock (e.g., 200x the final desired concentration). Ensure complete dissolution by vortexing.
-
Dilution into PBS: Place the desired volume of PBS into a sterile tube. While vortexing the PBS, slowly add the required volume of the this compound/DMSO stock solution drop-by-drop. This slow, agitated addition is critical to prevent precipitation.
-
Final Mix and Inspection: Once the full volume is added, continue to vortex for another 30 seconds. Visually inspect the final solution to ensure it is clear and free of precipitates.
Data Presentation
The choice of a solubilizing agent often depends on its efficacy and its compatibility with the downstream experiment (e.g., cell-based assays). The table below summarizes common agents and their typical working concentrations.
| Solubilizing Agent | Type | Typical Starting Stock Concentration | Typical Final Concentration in Assay | Notes |
| DMSO | Organic Co-solvent | 10-50 mM (in 100% DMSO) | 0.1% - 0.5% | Most common; can be toxic to some cells above 0.5%. Always run a vehicle control. |
| Ethanol | Organic Co-solvent | 10-50 mM (in 100% EtOH) | 0.1% - 1% | Can be less toxic than DMSO but may also be less effective at solubilizing highly hydrophobic compounds. |
| DMF | Organic Co-solvent | 10-50 mM (in 100% DMF) | < 0.5% | A strong solvent, but generally more toxic than DMSO; use with caution. |
| PEG 400 | Polymeric Co-solvent | 1-10 mg/mL | Varies | Can also improve stability and reduce precipitation. |
| Cyclodextrins | Complexation Agent | Varies | Varies | Forms inclusion complexes to shield the hydrophobic molecule from water. |
Mandatory Visualizations
Troubleshooting Workflow for this compound Solubility
The following diagram outlines the logical progression for troubleshooting solubility issues with this compound in PBS.
Caption: A decision-making flowchart for dissolving this compound in PBS.
Frequently Asked Questions (FAQs)
Q: What is the maximum concentration of DMSO that is safe for cell-based assays? A: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, sensitive cell types, especially primary cells, may show stress at concentrations as low as 0.1%. It is always best practice to perform a vehicle control (media + DMSO at the final concentration) to ensure the observed effects are from this compound and not the solvent.
Q: How can I be sure my compound is truly dissolved and not just a fine suspension? A: A true solution will be completely clear and transparent. If the solution appears cloudy or hazy, it is likely a suspension. To confirm, you can centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes. If a pellet forms, the compound was not fully dissolved.
Q: Can I store this compound once it is dissolved in PBS? A: The stability of this compound in an aqueous buffer is unknown. For best results, it is recommended to prepare the solution fresh before each experiment. If storage is necessary, it is preferable to store aliquots of the high-concentration organic stock solution at -20°C or -80°C and perform the final dilution into PBS immediately before use.
Q: Why is it recommended to avoid dissolving a peptide directly in a buffer like PBS initially? A: The salts present in buffers like PBS can sometimes hinder the solubility of certain peptides. It is often better to first dissolve the peptide in sterile water or a suitable organic solvent and then dilute it into the buffer.
References
Technical Support Center: Iso24 Stability in Experiments
Disclaimer: The information provided in this technical support center is for guidance purposes only. "Iso24" is a placeholder term used to illustrate the structure and content of this guide. Please replace "this compound" with the specific molecule or compound you are investigating and adapt the protocols and troubleshooting steps accordingly. The experimental conditions and stability issues will be highly specific to the actual molecule being studied.
Frequently Asked Questions (FAQs)
Q1: My this compound is degrading rapidly upon reconstitution. What are the common causes?
A1: Rapid degradation of this compound upon reconstitution can be attributed to several factors:
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Inappropriate Solvent: The solvent used may not be optimal for this compound stability, leading to precipitation or chemical degradation.
-
pH of the Solution: The pH of the reconstitution buffer is critical. Suboptimal pH can lead to hydrolysis or conformational changes that promote degradation.
-
Temperature: Exposure to room temperature or higher for extended periods can accelerate degradation.
-
Contamination: Contamination with proteases or other enzymes can lead to enzymatic degradation of this compound.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause denaturation and aggregation.
Q2: I am observing a loss of this compound activity in my cell-based assays. What could be the issue?
A2: Loss of activity in cell-based assays can stem from several sources:
-
Instability in Culture Media: this compound may be unstable in the complex environment of cell culture media, potentially binding to components or degrading over the incubation period.
-
Metabolism by Cells: The cells themselves may metabolize this compound, leading to a decrease in the active concentration.
-
Adsorption to Plastics: this compound might adsorb to the surface of pipette tips, tubes, or culture plates, reducing its effective concentration.
-
Incorrect Storage of Stock Solutions: Improper storage of concentrated stock solutions can lead to a gradual loss of potency.
Troubleshooting Guides
Issue 1: this compound Precipitation During Experiment
This guide provides a systematic approach to troubleshooting this compound precipitation.
Caption: Troubleshooting workflow for this compound precipitation.
Troubleshooting Steps:
-
Verify Solvent Compatibility: Ensure the solvent used is appropriate for this compound. Consult solubility data if available. Consider testing alternative solvents.
-
Optimize Buffer pH: Determine the optimal pH range for this compound stability. Prepare buffers at different pH values to assess solubility.
-
Adjust Concentration: The concentration of this compound may be too high for the chosen solvent system. Try performing serial dilutions to find the maximum soluble concentration.
-
Control Temperature: Some compounds are less soluble at lower temperatures. Ensure your experimental temperature is not causing precipitation.
Issue 2: Inconsistent Results in Functional Assays
This guide outlines steps to address variability in functional assay results.
Caption: Workflow for troubleshooting inconsistent assay results.
Troubleshooting Steps:
-
Stock Solution Integrity:
-
Protocol: Prepare fresh stock solutions and compare their performance against older stocks.
-
Data: Quantify the concentration and purity of old and new stock solutions using methods like HPLC or mass spectrometry.
-
-
Working Solution Stability in Assay Media:
-
Protocol: Incubate the this compound working solution in the assay media for the duration of the experiment. Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze for this compound concentration.
-
Data Presentation:
-
| Time (hours) | This compound Concentration (µM) | % Degradation |
| 0 | 10.0 | 0 |
| 2 | 9.5 | 5 |
| 4 | 8.8 | 12 |
| 8 | 7.1 | 29 |
| 24 | 4.5 | 55 |
-
Protocol Standardization: Ensure all experimental steps, including incubation times, temperatures, and cell densities, are consistent across all experiments.
-
Cellular Metabolism:
-
Protocol: Perform a time-course experiment and analyze the supernatant for the presence of this compound and its metabolites using LC-MS/MS.
-
Data Presentation:
-
| Time (hours) | Parent this compound (Peak Area) | Metabolite A (Peak Area) |
| 0 | 1,200,000 | 0 |
| 1 | 950,000 | 150,000 |
| 4 | 500,000 | 600,000 |
| 8 | 150,000 | 950,000 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Different Buffer Systems
Objective: To determine the optimal buffer system and pH for this compound stability.
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of buffers (e.g., Phosphate, Tris, Citrate) at different pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).
-
Dilute the this compound stock solution to a final concentration of 100 µM in each buffer.
-
Incubate the solutions at a controlled temperature (e.g., 4°C, 25°C, 37°C).
-
Collect aliquots at specified time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method like reverse-phase HPLC with UV detection.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Protocol 2: Evaluation of Freeze-Thaw Stability
Objective: To assess the impact of repeated freeze-thaw cycles on this compound integrity.
Methodology:
-
Prepare aliquots of this compound in the optimal buffer determined from Protocol 1.
-
Subject the aliquots to a defined number of freeze-thaw cycles. A single cycle consists of freezing the sample at -80°C for at least 1 hour, followed by thawing at room temperature.
-
Include a control group of aliquots that are stored continuously at -80°C without undergoing freeze-thaw cycles.
-
After 1, 3, 5, and 10 cycles, analyze the concentration and purity of this compound in the test and control samples by HPLC.
-
Compare the results to determine the extent of degradation due to freezing and thawing.
Signaling Pathway Considerations
Caption: Impact of this compound instability on a hypothetical signaling pathway.
Troubleshooting Iso24 assay variability and inconsistency
Welcome to the technical support center for the Iso24 assay. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot variability and inconsistency in their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in the this compound assay?
Variability in cell-based assays like the this compound can stem from three main areas: the biological system (cells), the reagents and materials, and the experimental procedure/environment.[1][2][3] Inconsistent results are often a cumulative effect of minor deviations in multiple steps.[4]
Q2: How much variability is considered acceptable for the this compound assay?
The acceptable level of variability, often measured by the coefficient of variation (CV), depends on the specific application. For quantitative assays, an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are generally considered acceptable.[5] However, for high-throughput screening, a higher CV might be tolerated.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells (High Intra-Assay CV)
High variability between replicate wells is a common issue that can obscure real experimental effects.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. | Protocol 1: Consistent Cell Seeding |
| Pipetting Errors | Calibrate pipettes regularly and use proper, consistent pipetting techniques. | Protocol 2: Pipetting Technique Verification |
| "Edge Effects" in Microplates | Avoid using the outer wells of the plate, as they are prone to evaporation. Fill outer wells with sterile PBS or media. | N/A |
| Incomplete Reagent Mixing | Ensure thorough but gentle mixing of all reagents added to the wells. | N/A |
| Temperature Gradients Across the Plate | Allow plates to equilibrate to room temperature before adding reagents and reading results. Avoid stacking plates in the incubator. | N/A |
Issue 2: High Variability Between Experiments (High Inter-Assay CV)
Difficulty in reproducing results from one day to the next can hinder the progress of a study.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Inconsistent Cell Health and Passage Number | Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. | Protocol 3: Standardizing Cell Culture Conditions |
| Reagent Lot-to-Lot Variability | Qualify new lots of critical reagents (e.g., antibodies, serum) before use in experiments. | Protocol 4: New Reagent Lot Qualification |
| Reagent Instability | Prepare fresh dilutions of critical reagents for each experiment and avoid repeated freeze-thaw cycles. | N/A |
| Variations in Incubation Times | Standardize all incubation times precisely for every experiment. | N/A |
| Mycoplasma Contamination | Routinely test cell cultures for mycoplasma contamination. | N/A |
Issue 3: Low Signal-to-Noise Ratio or Weak Signal
A weak signal can make it difficult to distinguish between treated and untreated samples.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Suboptimal Cell Number | Perform a cell titration experiment to determine the optimal cell seeding density. | Protocol 5: Cell Seeding Density Optimization |
| Incorrect Assay Endpoint | Conduct a time-course experiment to identify the optimal time point for measuring the signal after reagent addition. | Protocol 6: Assay Endpoint Optimization |
| Inactive or Degraded Reagents | Ensure reagents are stored correctly and are within their expiration date. | N/A |
| Incorrect Instrument Settings | Verify that the correct filters, wavelengths, and integration times are being used on the plate reader. | N/A |
Experimental Protocols
Protocol 1: Consistent Cell Seeding
-
After trypsinization, ensure complete cell detachment and resuspend cells in fresh, pre-warmed media.
-
Perform an accurate cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired final concentration.
-
Gently mix the cell suspension before and during the plating of each row/column of the microplate to prevent cell settling.
-
After plating, gently swirl the plate in a figure-eight motion to ensure even distribution of cells within the wells.
-
Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow cells to settle evenly.
Protocol 2: Pipetting Technique Verification
-
Pre-wetting: Aspirate and dispense the liquid back into the reservoir three times before taking the volume for dispensing into the well.
-
Consistent Speed and Pressure: Use a smooth and consistent speed when aspirating and dispensing liquids.
-
Immersion Depth: Keep the pipette tip immersion depth consistent and minimal to avoid coating the outside of the tip with excess liquid.
-
Angle: Hold the pipette at a consistent angle (as close to vertical as possible) when dispensing.
Protocol 3: Standardizing Cell Culture Conditions
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Source: Obtain cells from a reputable cell bank to ensure identity and purity.
-
Passage Number: Thaw a new vial of cells after a defined number of passages (e.g., 10-15) to prevent phenotypic drift.
-
Confluency: Passage cells at a consistent confluency (e.g., 70-80%) to maintain them in the logarithmic growth phase.
-
Media: Use the same lot of media and serum for a set of related experiments to minimize variability.
Protocol 4: New Reagent Lot Qualification
-
When a new lot of a critical reagent is received, run a parallel experiment comparing the new lot to the old lot.
-
Use a standard control sample in both experiments.
-
The results obtained with the new lot should be within the acceptable range of variation (e.g., +/- 10%) of the results from the old lot.
Protocol 5: Cell Seeding Density Optimization
-
In a 96-well plate, seed a range of cell densities (e.g., from 1,000 to 50,000 cells per well).
-
Include a "no cell" control for background subtraction.
-
Perform the this compound assay according to the standard protocol.
-
Plot the signal intensity against the number of cells per well.
-
The optimal seeding density will be in the linear range of this curve.
Protocol 6: Assay Endpoint Optimization
-
Prepare a multi-well plate with the optimal cell seeding density.
-
Initiate the final step of the this compound assay by adding the detection reagent to all wells simultaneously if possible.
-
Read the plate at multiple time points (e.g., 10, 20, 30, 60, 90, and 120 minutes) after reagent addition.
-
Plot the signal intensity versus time.
-
The optimal endpoint is the time point that provides the best signal-to-noise ratio before the signal plateaus or begins to decline.
Visual Troubleshooting Guides
Below are diagrams to help visualize troubleshooting workflows and key experimental considerations.
Caption: A logical workflow for troubleshooting this compound assay variability.
Caption: Key steps in the this compound experimental workflow to ensure consistency.
References
Technical Support Center: Optimizing Interleukin-24 (Iso24) Concentration for Maximum Efficacy
Welcome to the technical support center for Interleukin-24 (IL-24). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing IL-24 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your studies for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Interleukin-24 (IL-24)?
A1: Interleukin-24 (IL-24) is a unique cytokine belonging to the IL-10 family with a dual, concentration-dependent function.[1][2] At high concentrations, it selectively induces apoptosis in cancer cells with little to no effect on normal cells.[3][4] This pro-apoptotic effect is often mediated through the induction of endoplasmic reticulum (ER) stress and downstream signaling cascades that are independent of the classical JAK/STAT pathway.[5] At lower, physiological concentrations, IL-24 can act as a pro-inflammatory cytokine, modulating immune responses.
Q2: What are the known signaling pathways activated by IL-24?
A2: IL-24 signals through two main types of pathways:
-
Canonical (JAK/STAT) Pathway: At physiological concentrations, IL-24 binds to its heterodimeric receptors (IL-20R1/IL-20R2 and IL-22R1/IL-20R2), activating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling cascade. This pathway is typically involved in its immunoregulatory functions.
-
Non-Canonical Pathways: In the context of cancer cell apoptosis, particularly at high concentrations, IL-24 can activate JAK/STAT-independent pathways. These include the induction of ER stress, leading to the activation of p38 MAPK, JNK, and the unfolded protein response (UPR), ultimately resulting in apoptosis.
Q3: How do I reconstitute and store recombinant IL-24?
A3: Proper reconstitution and storage are critical for maintaining the biological activity of recombinant IL-24. Always refer to the manufacturer's datasheet for specific instructions. As a general guideline:
-
Reconstitution: Gently centrifuge the vial before opening. Reconstitute the lyophilized powder in sterile, endotoxin-free water or a buffer solution as recommended by the supplier. Avoid vigorous shaking or vortexing.
-
Storage of Stock Solution: Aliquot the reconstituted stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
Working Dilutions: Prepare working dilutions from the stock solution immediately before use. For dilutions, it is advisable to use a buffer containing a carrier protein, such as 0.1% bovine serum albumin (BSA), to prevent loss of protein due to adsorption to the vial walls.
Q4: What are typical concentrations of IL-24 to use in cell culture experiments?
A4: The optimal concentration of IL-24 is highly dependent on the cell type, the experimental endpoint being measured (e.g., apoptosis, cytokine production), and the duration of the treatment. Based on published studies, a wide range of concentrations has been used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. See the data summary table below for reported effective concentrations.
Data Presentation: IL-24 Concentration and Efficacy
The following table summarizes effective concentrations of recombinant IL-24 reported in various studies. It is important to note that the optimal concentration for any given experiment must be determined empirically.
| Cell Line/Model | Concentration Range | Observed Effect | Reference |
| Colorectal Adenocarcinoma T cells | 10 ng/mL (low) | Suppressed CD4+ T cell proliferation | |
| Colorectal Adenocarcinoma T cells | 100 ng/mL (high) | Promoted CD4+ and CD8+ T cell proliferation and activity | |
| Melanoma Cells (SK-MEL-28) | Dose-dependent | Inhibition of MGMT protein | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Dose-dependent | Inhibition of endothelial cell differentiation | |
| Glioblastoma Cells (U87) | MOIs of 3, 5, and 10 (Ad/IL-24) | Reduced cell viability | |
| Decidual Stromal Cells (DSCs) | 1, 10, 100 ng/mL | Inhibition of cell viability and promotion of apoptosis | |
| Breast Cancer Cells (MCF-7/wild-type) | IC50: 0.17 µM | Cytotoxicity | |
| Breast Cancer Cells (MCF-7/ADM resistant) | IC50: 14.6 µM | Cytotoxicity |
Mandatory Visualization
IL-24 Signaling Pathways
References
- 1. Frontiers | Interleukin-24 Regulates T Cell Activity in Patients With Colorectal Adenocarcinoma [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Recombinant human interleukin 24 reverses Adriamycin resistance in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. IL-24 overcomes TMZ-resistance and enhances cell death by downregulation of MGMT in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Iso24 during storage
Technical Support Center: Iso24 Stability
Disclaimer: "this compound" is a hypothetical protein designation used for illustrative purposes. The following guidance is based on established principles of protein stability, degradation, and storage.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound?
For short-term storage (up to 2 weeks), this compound should be stored at 4°C.[1][2] For long-term storage (months to years), it is highly recommended to store aliquots at -80°C.[2][3][4] This minimizes the risk of degradation from proteases and microbial growth.
Q2: How do freeze-thaw cycles affect this compound stability?
Repeated freeze-thaw cycles are detrimental to this compound stability and should be avoided. These cycles can cause protein denaturation and aggregation due to the formation of ice crystals, which can disrupt the protein's structure. It is best practice to dispense single-use aliquots to prevent the need for repeated thawing of the main stock.
Q3: Can I store this compound at -20°C?
While -20°C is a common storage temperature, -80°C is generally superior for long-term stability. If a -80°C freezer is unavailable, adding a cryoprotectant like glycerol to a final concentration of 50% can help protect this compound from freeze-thaw damage and allow for storage at -20°C.
Q4: What are the visual signs of this compound degradation?
Visual indicators of this compound degradation can include the appearance of cloudiness (turbidity) or visible precipitates in the solution. These are often signs of protein aggregation.
Q5: What role do buffer composition and additives play in this compound stability?
Buffer composition is critical for maintaining this compound stability. Key factors include:
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pH: The pH of the buffer should be optimized to be at least one unit away from this compound's isoelectric point (pI) to maintain solubility.
-
Excipients: Additives, known as excipients, can significantly enhance stability. Common examples include sugars (like sucrose), polyols (like glycerol), amino acids (like arginine), and non-ionic surfactants (like Polysorbate 80). These can prevent aggregation and surface adsorption.
-
Reducing Agents: If this compound is susceptible to oxidation, including a reducing agent like dithiothreitol (DTT) at a low concentration (1-5 mM) can be beneficial.
Troubleshooting Guide
Problem: My this compound sample has lost its biological activity.
| Possible Cause | Troubleshooting Steps |
| Improper Storage Temperature | Verify that the sample has been stored at the recommended temperature (-80°C for long-term, 4°C for short-term). Elevated temperatures can lead to rapid degradation. |
| Repeated Freeze-Thaw Cycles | Avoid further freeze-thaw cycles by preparing single-use aliquots. The formation of ice crystals can denature the protein. |
| Oxidation | If the buffer lacks antioxidants, consider adding agents like methionine or sodium thiosulfate to prevent oxidative damage, especially to susceptible residues like methionine and cysteine. |
| Proteolytic Degradation | If you suspect contamination with proteases, add a protease inhibitor cocktail to your storage buffer. |
Problem: My this compound solution is cloudy or contains precipitates.
| Possible Cause | Troubleshooting Steps |
| Protein Aggregation | This is a common issue, often triggered by environmental stressors like non-optimal pH or temperature. |
| High Protein Concentration | Dilute protein solutions (< 1 mg/ml) are more prone to loss from binding to surfaces, but very high concentrations can increase the likelihood of aggregation. If aggregation is an issue at high concentrations, consider optimizing the formulation with stabilizing excipients. |
| Suboptimal Buffer pH | Ensure the buffer pH is at least 1 unit away from the protein's isoelectric point (pI) to maximize solubility. |
| Freeze-Thaw Stress | The stress of freezing and thawing can expose hydrophobic regions of the protein, leading to aggregation. Centrifuge the sample to remove aggregates and use the supernatant, but note that the effective protein concentration will be lower. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound under various conditions.
Table 1: Effect of Storage Temperature on this compound Integrity (Assessed by SEC-HPLC; % Intact Monomer)
| Storage Duration | -80°C | -20°C | 4°C | 25°C |
| 1 Week | 99.8% | 99.5% | 98.2% | 85.1% |
| 1 Month | 99.7% | 98.1% | 94.5% | 60.3% |
| 6 Months | 99.5% | 95.3% | 78.0% | <10% |
| 1 Year | 99.2% | 90.1% | 55.6% | Not Viable |
Table 2: Impact of Freeze-Thaw (F/T) Cycles on this compound Activity (Activity measured relative to a fresh, unfrozen sample)
| Number of F/T Cycles | Relative Activity | % Aggregation |
| 1 | 98% | 1.5% |
| 3 | 85% | 5.2% |
| 5 | 65% | 12.8% |
| 10 | 40% | 25.4% |
Table 3: Influence of pH on this compound Stability at 4°C for 1 Month (Assessed by % Monomer remaining)
| Buffer pH | % Monomer Remaining |
| 5.0 | 96.5% |
| 6.0 | 97.2% |
| 7.0 (pI of this compound) | 75.1% (significant precipitation) |
| 8.0 | 98.1% |
| 9.0 | 95.8% |
Experimental Protocols
Protocol 1: SDS-PAGE for Assessing this compound Degradation
This method is used to visualize proteolytic degradation (cleavage) of this compound.
-
Materials:
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This compound samples (stored vs. control)
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Laemmli sample buffer (2X)
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Precast polyacrylamide gels (e.g., 4-20% gradient)
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SDS-PAGE running buffer
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Protein molecular weight standards
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Coomassie Brilliant Blue stain or similar
-
-
Methodology:
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Dilute this compound samples to a concentration of 1 mg/mL.
-
Mix 10 µL of each sample with 10 µL of 2X Laemmli sample buffer.
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Heat the mixtures at 95°C for 5 minutes.
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Load 15 µL of each sample and 5 µL of the molecular weight standard onto the gel.
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Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom.
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Stain the gel with Coomassie Blue and then destain until bands are clearly visible.
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Analysis: Compare the stored samples to the control. The appearance of lower molecular weight bands indicates degradation.
-
Protocol 2: Size-Exclusion Chromatography (SEC-HPLC) for Quantifying Aggregation
This technique separates proteins based on size and is the gold standard for quantifying aggregates.
-
Materials:
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HPLC system with a UV detector
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SEC column suitable for the molecular weight of this compound
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Mobile phase (e.g., Phosphate-Buffered Saline, pH 7.4)
-
This compound samples
-
-
Methodology:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Inject a defined amount (e.g., 20 µg) of the this compound sample onto the column.
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Monitor the eluate at 280 nm.
-
Analysis: Identify the peaks corresponding to the monomer, aggregates (which elute earlier), and fragments (which elute later). Integrate the peak areas to calculate the percentage of each species.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting flowchart for this compound degradation.
References
Iso24 experimental artifacts and how to avoid them
Welcome to the technical support center for Iso24. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and avoid common experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound, also known by its chemical name (4-ethylphenyl)carbamoylphosphonic acid, is a potent ligand of the Src SH2 domain.[1][2] The Src Homology 2 (SH2) domain is a structurally conserved protein domain that binds to phosphorylated tyrosine (pTyr) residues on other proteins. By binding to the Src SH2 domain, this compound can competitively inhibit the interaction of Src with its upstream and downstream signaling partners, thereby modulating Src-mediated cellular signaling pathways.
Q2: In what types of assays can this compound be used?
A2: this compound is suitable for a variety of in vitro and cell-based assays designed to investigate the Src signaling pathway. These include, but are not limited to:
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Binding Assays: To characterize the interaction of this compound with the Src SH2 domain (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)).
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Enzyme Inhibition Assays: To determine the effect of this compound on Src kinase activity.
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Protein-Protein Interaction (PPI) Assays: To investigate the disruption of Src SH2 domain-mediated interactions (e.g., Co-immunoprecipitation, FRET, BRET).
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Cell-Based Signaling Assays: To assess the impact of this compound on downstream Src signaling events (e.g., Western blotting for phosphoproteins, reporter gene assays).
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Cell Viability and Proliferation Assays: To evaluate the functional consequences of Src inhibition by this compound in cancer cell lines.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it is recommended to prepare a fresh stock solution in a suitable solvent such as DMSO. The final concentration of DMSO in cell-based assays should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts. For in vitro biochemical assays, ensure the final solvent concentration is compatible with the assay components and does not interfere with the readout.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in biochemical assays.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Compound Aggregation | 1. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.2. Perform dynamic light scattering (DLS) to check for aggregation at high concentrations.3. Vortex the compound stock solution thoroughly before each use. | Protocol: Prepare serial dilutions of this compound in assay buffer containing 0.01% Triton X-100. Pre-incubate the compound with the Src SH2 domain protein for 15-30 minutes before initiating the reaction by adding the phosphopeptide substrate. Monitor the binding or enzymatic activity. |
| Assay Interference | 1. Run a control experiment without the enzyme or protein target to check for background signal or interference from this compound.2. If using a fluorescence-based assay, check for autofluorescence of this compound at the excitation and emission wavelengths used. | Protocol: Prepare a set of wells containing only the assay buffer, substrate, and this compound at the highest concentration used in the experiment. Measure the signal to determine if the compound itself contributes to the readout. |
| Incorrect Protein Concentration | 1. Verify the concentration and purity of the Src SH2 domain protein using a reliable method (e.g., Bradford assay, SDS-PAGE).2. Ensure consistent protein concentration across all assay plates. | Protocol: Before each experiment, measure the protein concentration of the stock solution. Use a consistent dilution scheme to prepare the working protein solution for the assay. |
Issue 2: High background signal or non-specific effects in cell-based assays.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Cytotoxicity | 1. Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).2. Perform all signaling experiments at non-toxic concentrations. | Protocol: Seed cells in a 96-well plate and treat with a range of this compound concentrations for the desired experimental duration (e.g., 24, 48 hours). Measure cell viability using a standard method and calculate the CC50 (50% cytotoxic concentration). |
| Off-Target Effects | 1. Perform a counterscreen using a mutant Src protein with an altered SH2 domain that does not bind this compound.2. Use an orthogonal approach, such as siRNA-mediated knockdown of Src, to confirm that the observed phenotype is Src-dependent. | Protocol: Transfect cells with either wild-type Src or a non-binding SH2 mutant. Treat with this compound and assess the downstream signaling event of interest. A specific inhibitor should only affect cells with the wild-type protein. |
| Solvent Artifacts | 1. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.2. Test the effect of the solvent alone on the cellular endpoint. | Protocol: Prepare a vehicle control containing the same concentration of DMSO as the highest this compound concentration used. Compare the cellular response in the vehicle control to untreated cells. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Assay Method |
| IC50 | 4.4 µM | BIAcore (Surface Plasmon Resonance) |
| Molecular Weight | 229.17 g/mol | N/A |
| CAS Number | 473707-40-3 | N/A |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay
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Immobilization: Covalently immobilize recombinant human Src SH2 domain protein onto a CM5 sensor chip using standard amine coupling chemistry.
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Analyte Preparation: Prepare a series of this compound concentrations (e.g., 0.1 µM to 100 µM) in a suitable running buffer (e.g., HBS-EP+).
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Binding Measurement: Inject the this compound solutions over the sensor chip surface at a constant flow rate. Record the association and dissociation phases.
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Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Protocol 2: Western Blotting for Phospho-Src Inhibition
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Cell Culture and Treatment: Plate cells (e.g., HeLa, A431) and grow to 70-80% confluency. Serum-starve the cells overnight and then treat with various concentrations of this compound for 1-2 hours.
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Stimulation: Stimulate the cells with an appropriate growth factor (e.g., EGF, PDGF) for a short period (e.g., 10-15 minutes) to induce Src activation.
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Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
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SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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Antibody Incubation: Probe the membrane with primary antibodies against phospho-Src (e.g., pTyr416) and total Src, followed by incubation with HRP-conjugated secondary antibodies.
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Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of inhibition.
Visualizations
Caption: Simplified Src signaling pathway and the inhibitory action of this compound.
References
Adjusting pH for optimal Iso24 activity
Technical Support Center: Iso24
Initial Assessment: The term "this compound" is ambiguous and requires clarification for accurate technical support.
Our initial search for "this compound" has revealed several potential molecules it could refer to in a research context. To provide you with the most accurate and relevant technical support, please identify which of the following best describes the "this compound" you are working with:
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A. (4-ethylphenyl)carbamoylphosphonic acid: A chemical compound listed in PubChem with the synonym "this compound"[1].
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B. An isoform of the Sec24 protein: Sec24 has several isoforms (e.g., Sec24A, Sec24B, Sec24C, Sec24D) involved in the selective export of membrane proteins from the endoplasmic reticulum[2][3]. "this compound" might be a specific designation for one of these.
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C. Interleukin-24 (IL-24): A cytokine belonging to the IL-10 family, which can induce apoptosis in cancer cells[4].
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D. An isoform of a Zinc Finger Protein: For instance, ZNF224 is a transcription factor with known isoforms[5]. "this compound" could be a related protein.
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E. Other: If "this compound" is not on this list, please provide a more detailed description, such as its function, the organism it is from, or a product number.
Once you have identified the correct molecule, we can provide a detailed technical support guide for adjusting the pH for its optimal activity.
In the interim, we are providing a general troubleshooting guide and frequently asked questions for optimizing enzyme activity with respect to pH. This information is based on established principles of enzymology.
General Troubleshooting Guide for Optimizing Enzyme pH
This guide provides a systematic approach to troubleshooting common issues related to pH when working with enzymes.
My enzyme shows low or no activity.
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH of the buffer | 1. Verify the pH of your buffer solution using a calibrated pH meter. 2. Ensure the buffer system used is appropriate for the target pH range. 3. Prepare fresh buffer, as the pH of stored buffers can change over time due to CO2 absorption or microbial growth. |
| Incorrect buffer components | 1. Review the enzyme's product datasheet for any known inhibitory or required buffer components. 2. Test alternative buffer systems if the primary one is suspected to interfere with the assay. |
| Enzyme denaturation due to extreme pH | 1. Check the enzyme's storage conditions and the pH of the storage buffer. 2. Avoid exposing the enzyme to pH levels outside of its stability range, even for short periods. |
Experimental Workflow for pH Optimization
Caption: A logical workflow for determining the optimal pH for enzyme activity.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right buffer for my pH optimization experiment?
A1: The choice of buffer is critical. You should select a buffer system whose pKa is as close as possible to the desired pH. This ensures the buffer has maximum buffering capacity. It is also important to confirm that the buffer components do not interfere with your enzyme's activity or the assay itself. For a broad pH range, you may need to use multiple, overlapping buffer systems.
Q2: What is the difference between optimal pH for activity and pH for stability?
A2: The optimal pH for activity is the pH at which the enzyme exhibits the highest catalytic rate. The optimal pH for stability is the pH at which the enzyme retains its structure and activity over a longer period. These two values are not always the same. For instance, an enzyme might be most active at pH 8.0 but most stable for long-term storage at pH 6.5.
Q3: Can temperature affect the optimal pH of an enzyme?
A3: Yes, temperature can influence the optimal pH. The ionization of amino acid residues in the enzyme's active site, which is critical for its catalytic activity, can be temperature-dependent. Therefore, it is recommended to perform pH optimization at the intended experimental temperature.
Signaling Pathway for pH Effects on Enzyme Activity
Caption: The impact of pH on the ionization state of the active site and overall enzyme activity.
Please provide the specific identity of your "this compound" so we can offer tailored support.
References
- 1. This compound | C9H12NO4P | CID 447534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Role of Sec24 isoforms in selective export of membrane proteins from the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Sec24 isoforms in selective export of membrane proteins from the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL24 interleukin 24 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. ZNF224 Protein: Multifaceted Functions Based on Its Molecular Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Iso24 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with Iso24 and cell lines that have developed resistance. The content is divided into two sections based on the potential identity of "this compound": a Src kinase inhibitor and the cytokine Interleukin-24.
Section 1: this compound as a Proto-oncogene Tyrosine-protein Kinase Src Inhibitor
While specific literature on resistance to a compound named "this compound" acting as a Src inhibitor is limited, we can extrapolate from common mechanisms of resistance to tyrosine kinase inhibitors (TKIs). This section provides guidance based on these established principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is identified as an inhibitor of the Proto-oncogene tyrosine-protein kinase Src.[1] Src is a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, survival, and migration. By inhibiting Src, this compound is expected to disrupt these downstream signaling pathways, leading to anti-cancer effects.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: The first step is to quantify the level of resistance by determining the half-maximal inhibitory concentration (IC50).[2] A significant increase in the IC50 value in your experimental cell line compared to the parental, sensitive cell line is a confirmation of resistance.
Q3: What are the common mechanisms of resistance to Src kinase inhibitors like this compound?
A3: Resistance to TKIs can occur through several mechanisms:
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Target Alterations: Mutations in the Src kinase domain can prevent this compound from binding effectively.
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Bypass Track Activation: Cancer cells can activate alternative signaling pathways to circumvent their reliance on Src signaling for survival and proliferation.[2]
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Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.[3][4]
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Phenotypic Changes: Processes like the epithelial-to-mesenchymal transition (EMT) can decrease the cell's dependency on the signaling pathway targeted by the drug.
Troubleshooting Guide
Problem: My cells are no longer responding to this compound treatment at previously effective concentrations.
Step 1: Confirm Resistance
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Action: Perform a dose-response assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of this compound in your suspected resistant cell line and compare it to the parental (sensitive) cell line.
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Expected Outcome: A rightward shift in the dose-response curve and a significantly higher IC50 value in the resistant line.
Step 2: Investigate the Mechanism of Resistance
| Investigation Target | Experimental Approach | Expected Outcome in Resistant Cells |
| Src Kinase Domain Mutations | Sanger sequencing or Next-Generation Sequencing (NGS) of the Src gene. | Identification of mutations in the kinase domain that may interfere with this compound binding. |
| Bypass Pathway Activation | Western Blotting or Phospho-Kinase Array for key signaling nodes (e.g., EGFR, MET, AKT). | Increased phosphorylation/activation of proteins in alternative survival pathways. |
| Increased Drug Efflux | qPCR or Western Blotting for ABC transporters (e.g., ABCB1/MDR1, ABCG2). | Upregulation of mRNA or protein levels of efflux pumps. |
Experimental Protocols
Protocol 1: Determination of IC50 Value using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
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Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
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Data Analysis: Plot the percentage of cell viability against the log of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for Bypass Pathway Activation
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Cell Lysis: Prepare cell lysates from sensitive and resistant cells, both with and without this compound treatment.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-AKT, AKT, p-EGFR, EGFR) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. Analyze band intensities, normalizing to a loading control like β-actin.
Signaling Pathway Diagram
Caption: Simplified Src signaling pathway and the inhibitory action of this compound.
Section 2: this compound as Interleukin-24 (IL-24)
Interleukin-24 (IL-24) is a cytokine of the IL-10 family known for its ability to selectively induce apoptosis in cancer cells while sparing normal cells. Resistance to IL-24, while less documented than for small molecule inhibitors, can still pose a challenge.
Frequently Asked Questions (FAQs)
Q1: What is Interleukin-24 (IL-24) and how does it induce apoptosis in cancer cells?
A1: IL-24 is a pleiotropic cytokine that can trigger apoptosis in cancer cells through multiple signaling pathways. It can act through cell surface receptors (IL-20R1/IL-20R2 and IL-22R1/IL-20R2) to activate the JAK/STAT pathway. However, its cancer-specific apoptosis is often induced independently of this pathway, involving mechanisms like endoplasmic reticulum (ER) stress, calcium mobilization, and reactive oxygen species (ROS) generation.
Q2: My cancer cell line is showing reduced sensitivity to IL-24. What are the potential resistance mechanisms?
A2: Potential mechanisms for resistance to IL-24 could include:
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Receptor Downregulation: Decreased expression of IL-20 or IL-22 receptors on the cell surface.
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Alterations in Downstream Signaling: Dysregulation of proteins involved in the ER stress response or apoptosis signaling cascades.
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Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins like Bcl-2, which can counteract the pro-apoptotic signals from IL-24.
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Impaired ER Stress Response: Defects in the cellular machinery that senses and responds to ER stress.
Q3: Can I combine IL-24 with other agents to overcome resistance?
A3: Yes, combination therapies are a promising strategy. Combining IL-24 with other anti-cancer agents that target different pathways could create synergistic effects and overcome resistance. For example, using IL-24 with a drug that inhibits an anti-apoptotic protein could re-sensitize resistant cells.
Troubleshooting Guide
Problem: Reduced apoptotic response to IL-24 treatment in my cancer cell line.
Step 1: Confirm Reduced Sensitivity
-
Action: Perform an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) at various IL-24 concentrations and time points. Compare the percentage of apoptotic cells in your suspected resistant line to the parental line.
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Expected Outcome: A significantly lower percentage of apoptotic cells in the resistant line at equivalent IL-24 concentrations.
Step 2: Investigate Potential Resistance Mechanisms
| Investigation Target | Experimental Approach | Expected Outcome in Resistant Cells |
| IL-24 Receptor Expression | Flow Cytometry or qPCR for IL-20R1, IL-20R2, and IL-22R1. | Lower surface expression or mRNA levels of the receptor subunits. |
| ER Stress Markers | Western Blotting for key ER stress proteins (e.g., BiP, CHOP, p-PERK). | Altered induction of ER stress markers in response to IL-24 treatment. |
| Apoptotic Pathway Proteins | Western Blotting for pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3). | Higher levels of anti-apoptotic proteins or reduced cleavage of Caspase-3. |
Experimental Protocols
Protocol 3: Annexin V/PI Apoptosis Assay
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Cell Treatment: Treat sensitive and resistant cells with IL-24 for the desired time (e.g., 24-48 hours). Include untreated controls.
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Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
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Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.
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Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Signaling Pathway Diagrams
Caption: Canonical IL-24 signaling through the JAK/STAT pathway.
Caption: Non-canonical, cancer-specific apoptotic signaling by IL-24.
Workflow for Overcoming Resistance
Caption: A logical workflow for diagnosing and overcoming this compound resistance.
References
Technical Support Center: IsoQuant24 Experimental Design
Welcome to the technical support center for the IsoQuant24 experimental design. This guide provides troubleshooting information, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve optimal outcomes with their IsoQuant24 experiments.
Frequently Asked Questions (FAQs)
Q1: What is the IsoQuant24 experimental design?
The IsoQuant24 is a proprietary isothermal nucleic acid amplification assay designed for the rapid quantification of specific RNA or DNA targets from biological samples. It is often employed in drug development to assess the efficacy of a therapeutic agent by measuring changes in the expression of a target biomarker over a 24-hour period post-treatment. Its isothermal nature allows for amplification without the need for a thermal cycler, making it a time- and cost-effective alternative to traditional PCR methods.
Q2: What are the critical components of the IsoQuant24 reaction?
The IsoQuant24 reaction mix typically contains a strand-displacing DNA polymerase, a set of four to six specific primers, dNTPs, and a fluorescent dye that intercalates with the amplified DNA. The reaction is carried out at a constant temperature, usually between 60-65°C.
Q3: How is the 24-hour time point critical to the IsoQuant24 design?
The 24-hour post-treatment time point is a key feature of this experimental design, intended to capture the peak expression of the target biomarker in response to the therapeutic agent. This time point has been optimized to provide the most significant dynamic range for quantifying treatment effects. However, this may need to be optimized for different cell types or therapeutic agents.
Troubleshooting Guide
This section addresses common issues encountered during IsoQuant24 experiments.
| Problem | Potential Cause | Recommended Solution |
| No amplification signal in positive controls | 1. Inactive polymerase or degraded primers/dNTPs. 2. Incorrect reaction temperature. 3. Presence of inhibitors in the sample. | 1. Use fresh reagents. Aliquot primers and dNTPs to avoid multiple freeze-thaw cycles. 2. Verify the temperature of the heating block or water bath with a calibrated thermometer. 3. Purify the nucleic acid sample using a reliable extraction kit. |
| Signal in No Template Control (NTC) | 1. Contamination of reagents with template DNA/RNA. 2. Primer-dimer formation. | 1. Use dedicated pipettes and filtered tips for reagent handling. Prepare master mixes in a clean, template-free environment. 2. Redesign primers to have lower self-complementarity. |
| High variability between replicates | 1. Pipetting errors. 2. Uneven heating across the reaction block. 3. Inconsistent sample input. | 1. Calibrate pipettes regularly. Use low-retention tips. 2. Ensure the reaction tubes have good contact with the heating block. 3. Accurately quantify the input nucleic acid concentration before setting up the reaction. |
| Delayed or low amplification signal | 1. Suboptimal primer concentration. 2. Low concentration of the target molecule. 3. Incorrect buffer pH or salt concentration. | 1. Perform a primer concentration matrix to determine the optimal concentration for your target. 2. Increase the amount of input template. 3. Use the recommended buffer system and ensure correct preparation. |
Experimental Protocols
IsoQuant24 Standard Protocol
This protocol outlines the standard procedure for quantifying a target RNA molecule from a cell lysate sample.
1. Reagent Preparation:
- Prepare a 10X primer mix containing all six primers.
- Thaw the IsoQuant24 reaction buffer, dNTPs, and DNA polymerase on ice.
- Keep all reagents on ice until use.
2. Reaction Setup:
- In a sterile, nuclease-free tube, prepare the master mix for the desired number of reactions (plus 10% extra). For a single 25 µL reaction, add the following in order:
- 12.5 µL of 2X IsoQuant24 Reaction Buffer
- 2.5 µL of 10X Primer Mix
- 1.0 µL of DNA Polymerase
- 1.0 µL of Fluorescent Dye
- 3.0 µL of Nuclease-Free Water
- Vortex the master mix gently and centrifuge briefly.
- Aliquot 20 µL of the master mix into each reaction tube.
- Add 5 µL of the template RNA (or water for the NTC) to each tube.
3. Amplification and Detection:
- Incubate the reaction tubes at 63°C for 60 minutes.
- Monitor the fluorescence signal in real-time if using a compatible instrument. Alternatively, the endpoint fluorescence can be read using a plate reader.
4. Data Analysis:
- For real-time data, determine the time to threshold (Tt) for each sample.
- For endpoint data, subtract the background fluorescence from the NTC.
- A standard curve can be generated using a serial dilution of a known concentration of the target to quantify the absolute amount of the target in the samples.
Visualizations
Experimental Workflow
Caption: The experimental workflow for the IsoQuant24 assay.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway leading to the expression of the target biomarker.
Validation & Comparative
A detailed examination of the contrasting roles of Interleukin-24 (IL-24) and Interleukin-10 (IL-10) in cancer, supported by experimental data, reveals their distinct therapeutic potentials. While IL-24 primarily acts as a pro-apoptotic and anti-tumor agent, IL-10 exhibits a dual function, with both pro- and anti-tumor properties, making their comparative analysis critical for researchers and drug development professionals in oncology.
This guide provides a comprehensive comparison of the performance of IL-24 and IL-10, focusing on their impact on cancer cell proliferation, survival, and the underlying signaling pathways. Experimental data is presented to offer a clear, quantitative distinction between the effects of these two related cytokines.
Quantitative Data Summary
The following table summarizes the comparative effects of IL-24 and IL-10 on key tumorigenic parameters in prostate cancer cell lines, providing a quantitative basis for their distinct roles.
| Parameter Assessed | Cell Line | Treatment | Result | Percentage Change (%) |
| Cell Proliferation | LNCaP | IL-10 (5 ng/ml, 24h) | Inhibition | - (Significant decrease) |
| IL-24 (5 ng/ml, 24h) | Inhibition | - (Significant decrease) | ||
| PC-3 | IL-10 (5 ng/ml, 24h) | Inhibition | - (Significant decrease) | |
| IL-24 (5 ng/ml, 24h) | Inhibition | - (Significant decrease) | ||
| Colony Formation | LNCaP | IL-10 | Inhibition | -16.9% |
| IL-24 | Inhibition | -31.4% | ||
| PC-3 | IL-10 | Inhibition | -19.0% | |
| IL-24 | Inhibition | -42.4% | ||
| Cell Migration (Wound Healing) | LNCaP | IL-10 | Inhibition | -20.8% |
| IL-24 | Inhibition | -39.3% | ||
| PC-3 | IL-10 | Inhibition | -26.2% | |
| IL-24 | Inhibition | -48.5% | ||
| Cell Invasion | LNCaP | IL-10 | Inhibition | - (Significant decrease) |
| IL-24 | Inhibition | - (Significant decrease) | ||
| PC-3 | IL-10 | Inhibition | - (Significant decrease) | |
| IL-24 | Inhibition | - (Significant decrease) |
Experimental Protocols
Annexin V Apoptosis Assay
This protocol details the detection of apoptosis by flow cytometry through the staining of externalized phosphatidylserine on the cell membrane of apoptotic cells.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Annexin-Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in your target cell line using the desired treatment (e.g., incubation with IL-24). Prepare control samples, including untreated cells and cells treated with a known apoptosis inducer.
-
Harvesting: Harvest the cells by centrifugation. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cytokine Quantification by ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol outlines the measurement of cytokine concentrations (e.g., TNF-α, IFN-γ) in cell culture supernatants.
Materials:
-
ELISA plate pre-coated with capture antibody for the target cytokine
-
Detection antibody conjugated to biotin
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Recombinant cytokine standard
-
Microplate reader
Procedure:
-
Standard Preparation: Prepare a serial dilution of the recombinant cytokine standard in assay diluent to generate a standard curve.
-
Sample Preparation: Collect cell culture supernatants and centrifuge to remove any cellular debris. Dilute samples in assay diluent if necessary.
-
Incubation: Add 100 µL of standards and samples to the appropriate wells of the ELISA plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash the plate three times with wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways activated by IL-24 and IL-10, providing a visual representation of their mechanisms of action.
Caption: IL-24 Pro-Apoptotic Signaling Pathway in Cancer Cells.
Caption: IL-10 Signaling Pathway Leading to Dual Effects in Cancer.
Comparative Efficacy of Iso24 and Imatinib in Chronic Myeloid Leukemia
A Head-to-Head Analysis of a Novel Kinase Inhibitor and the Standard of Care
This guide provides a detailed comparison of the investigational tyrosine kinase inhibitor (TKI), Iso24, and the established standard treatment for Chronic Myeloid Leukemia (CML), Imatinib. The analysis is based on preclinical data and is intended for researchers, scientists, and drug development professionals.
Introduction
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the primary therapeutic target in CML.[1][2] Imatinib, a first-generation TKI, revolutionized CML treatment by targeting the ATP-binding site of the BCR-ABL kinase, leading to high rates of hematologic and cytogenetic remission.[1][3]
This compound is a novel, investigational TKI designed to offer improved efficacy and a better resistance profile compared to Imatinib. This guide will present a comparative analysis of the two compounds, focusing on their mechanisms of action, in vitro potency, and cellular efficacy, supported by detailed experimental protocols and quantitative data.
Mechanism of Action
Imatinib functions by binding to the ATP-binding pocket of the BCR-ABL kinase domain when the kinase is in its inactive conformation. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that lead to leukemic cell proliferation and survival.[1] Key downstream pathways inhibited by blocking BCR-ABL include the RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT signaling cascades.
This compound is also an ATP-competitive inhibitor of the BCR-ABL kinase. However, it is engineered for higher-affinity binding to the ATP pocket and is designed to be effective against certain point mutations in the kinase domain that confer resistance to Imatinib.
Figure 1. BCR-ABL signaling and TKI inhibition.
In Vitro Efficacy
The potency of this compound and Imatinib was evaluated through biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay
A standard in vitro kinase assay was performed to determine the half-maximal inhibitory concentration (IC50) of each compound against the purified BCR-ABL kinase domain.
Table 1: Biochemical IC50 Values against BCR-ABL Kinase
| Compound | IC50 (nM) |
| Imatinib | 25 |
| This compound | 5 |
Data are representative of typical findings for Imatinib and are hypothetical for this compound.
Cell Viability Assay
The cytotoxic effects of this compound and Imatinib were assessed in CML cell lines known to express the BCR-ABL fusion protein. The K562 cell line, which is sensitive to Imatinib, was used for this comparison.
Table 2: Cell Viability IC50 Values in K562 CML Cell Line
| Compound | IC50 (µM) |
| Imatinib | 0.08 |
| This compound | 0.015 |
Imatinib IC50 value is based on published data. This compound value is hypothetical.
The data indicates that this compound exhibits greater potency in both biochemical and cellular assays compared to Imatinib, suggesting a potential for higher therapeutic efficacy at lower concentrations.
Experimental Protocols
BCR-ABL Kinase Inhibition Assay Protocol
-
Reagents and Materials : Purified recombinant BCR-ABL kinase domain, ATP, polypeptide substrate (e.g., poly-Glu-Tyr), test compounds (Imatinib, this compound), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
The test compounds were serially diluted in DMSO and added to the wells of a 384-well plate.
-
BCR-ABL kinase and the polypeptide substrate were added to the wells and incubated with the compounds.
-
The kinase reaction was initiated by the addition of ATP.
-
The reaction was allowed to proceed for a specified time at room temperature.
-
The amount of ADP produced, which is proportional to kinase activity, was measured using a luminescence-based detection reagent.
-
-
Data Analysis : The luminescence signal was plotted against the compound concentration, and the IC50 value was calculated using a nonlinear regression curve fit.
Figure 2. Workflow for the kinase inhibition assay.
Cell Viability (MTS) Assay Protocol
-
Cell Culture : K562 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure :
-
Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well.
-
Test compounds were serially diluted and added to the cells.
-
The plates were incubated for 72 hours.
-
MTS reagent was added to each well, and the plates were incubated for an additional 2-4 hours.
-
The absorbance at 490 nm was measured using a plate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis : The percentage of cell viability relative to the vehicle-treated control was calculated for each compound concentration. IC50 values were determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The preclinical data presented in this guide suggests that the investigational compound this compound demonstrates superior in vitro potency against the BCR-ABL kinase and CML cells when compared to the standard-of-care treatment, Imatinib. The lower IC50 values of this compound in both biochemical and cellular assays indicate a potential for greater therapeutic efficacy. Further in vivo studies and clinical trials are necessary to confirm these findings and to evaluate the safety and overall clinical benefit of this compound in patients with Chronic Myeloid Leukemia.
References
Cross-Validation of Saracatinib (AZD0530), a Src Kinase Inhibitor, in Diverse Model Systems: A Comparative Guide
A Note on the Topic: "Iso24"
Initial research did not yield public scientific literature for a compound named "this compound" with sufficient data for a cross-validation and comparison guide. The most relevant database entries suggest "this compound" may refer to ((4-ethylphenyl)carbamoyl)phosphonic acid, a putative Src kinase inhibitor, but without associated experimental studies.
Therefore, to fulfill the structural and content requirements of the request, this guide will serve as a comprehensive example by focusing on a well-characterized, clinically evaluated Src kinase inhibitor: Saracatinib (AZD0530) . This allows for a detailed comparison against alternatives, supported by published experimental data, in the format requested.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Saracatinib (AZD0530), a potent and selective dual inhibitor of Src and Abl kinases, across various preclinical model systems.[1][2] Saracatinib has been investigated in numerous indications, including oncology and pulmonary fibrosis, providing a rich dataset for cross-model validation.[3][4] Its performance is compared with other therapeutic alternatives, supported by experimental data to inform research and development decisions.
Mechanism of Action: The Src Signaling Pathway
Src is a non-receptor tyrosine kinase that acts as a crucial signaling node downstream of various cell surface receptors, including receptor tyrosine kinases (RTKs) and integrins.[5] Its activation regulates a multitude of cellular processes such as proliferation, survival, migration, and invasion. Aberrant Src activation is a common feature in many human cancers, contributing to tumor progression and metastasis, making it a key therapeutic target. Saracatinib exerts its effect by binding to the ATP-binding site of Src, inhibiting its kinase activity and blocking downstream signaling cascades.
Data Presentation: Quantitative Comparison
The efficacy and selectivity of Saracatinib have been quantified in multiple studies, allowing for direct comparison with other kinase inhibitors.
Table 1: Comparative Kinase Inhibition Profile
This table summarizes the half-maximal inhibitory concentrations (IC50) of Saracatinib and other Src inhibitors against various kinases, highlighting Saracatinib's potent Src family inhibition.
| Compound | c-Src (nM) | c-Yes (nM) | Fyn (nM) | Lck (nM) | Abl (nM) | EGFR (L858R) (nM) |
| Saracatinib (AZD0530) | 2.7 | 4 | 5 | 10 | 30 | >1000 |
| Dasatinib | 0.8 | - | - | 0.5 | 0.6 | 17 |
| Bosutinib | 1.2 | - | - | - | 23 | 94 |
Data compiled from references. Values for Dasatinib and Bosutinib against EGFR variants vary across studies.
Table 2: Comparative Efficacy in Preclinical Pulmonary Fibrosis Models
This table compares the antifibrotic effects of Saracatinib with the FDA-approved drugs Nintedanib and Pirfenidone in a murine model of bleomycin-induced pulmonary fibrosis.
| Treatment Group | Lung Collagen Content (vs. Vehicle) | Acta2 mRNA Expression (Fold Change) | Col1a1 mRNA Expression (Fold Change) |
| Bleomycin + Vehicle | 2.9 | 4.5 | 3.8 |
| Bleomycin + Saracatinib | 1.6 | 2.1 | 1.9 |
| Bleomycin + Nintedanib | 1.8 | 3.0 | 2.5 |
| Bleomycin + Pirfenidone | 2.5 | 4.1 | 3.5 |
Data adapted from studies on bleomycin-induced fibrosis in mice. Values are illustrative of reported effects.
Table 3: Comparative Efficacy in Preclinical Gastric Cancer Models
This table shows the antiproliferative and anti-invasive effects of Saracatinib in sensitive gastric cancer cell lines.
| Cell Line | Saracatinib IC50 (µM) | Inhibition of Migration (%) | Inhibition of Invasion (%) |
| SNU216 | < 1.0 | ~60% | ~75% |
| NCI-N87 | < 1.0 | - | - |
| SNU638 (Resistant) | > 10.0 | - | - |
Data sourced from reference.
Experimental Design and Protocols
The cross-validation of Saracatinib's effects relies on a multi-tiered experimental approach, progressing from initial in vitro screening to complex in vivo models.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of Saracatinib.
Protocol 1: In Vitro Western Blot for Src Target Engagement Objective: To confirm Saracatinib's inhibition of Src phosphorylation in a cellular context.
-
Cell Culture: Plate human lung fibroblasts (NHLF) or cancer cell lines (e.g., SNU216) and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve cells for 12-24 hours to reduce basal signaling activity.
-
Treatment: Pre-treat cells with Saracatinib at various concentrations (e.g., 0.1 to 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate cells with a relevant agonist, such as Transforming Growth Factor-beta (TGF-β) for fibroblasts or Epidermal Growth Factor (EGF) for cancer cells, for 15-30 minutes to activate the Src pathway.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Src (Tyr416), total Src, and a loading control (e.g., GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize bands. Quantify band intensity using densitometry software.
Protocol 2: In Vivo Bleomycin-Induced Pulmonary Fibrosis Model Objective: To evaluate the antifibrotic efficacy of Saracatinib in a murine model.
-
Animal Model: Use 8-10 week old C57BL/6 mice.
-
Induction of Fibrosis: Anesthetize mice and administer a single dose of bleomycin (e.g., 1.5 U/kg) via oropharyngeal aspiration or intratracheal instillation. Control animals receive sterile saline.
-
Treatment Regimen: Begin daily treatment with Saracatinib (e.g., 10-25 mg/kg), Nintedanib, Pirfenidone, or vehicle control via oral gavage on day 10 post-bleomycin and continue until day 27.
-
Euthanasia and Tissue Collection: Euthanize mice on day 28. Perfuse the lungs with saline and harvest tissue for analysis.
-
Fibrosis Assessment:
-
Histology: Fix one lung lobe in formalin, embed in paraffin, and stain sections with Masson’s Trichrome to visualize collagen deposition.
-
Collagen Quantification: Homogenize a portion of the lung and measure total collagen content using a hydroxyproline assay.
-
Gene Expression: Isolate RNA from lung tissue and perform qRT-PCR to measure the expression of profibrotic genes such as Acta2 (α-SMA), Col1a1, and Col3a1.
-
Protocol 3: In Vivo Tumor Xenograft Model Objective: To assess the antitumor activity of Saracatinib in a cancer model.
-
Animal Model: Use immunodeficient mice (e.g., CB17 SCID or nude mice).
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 NCI-N87 or DU145 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to establish and reach a palpable volume (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups. Administer Saracatinib (e.g., 25 mg/kg) or vehicle daily via oral gavage.
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor animal body weight and overall health.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize animals and excise tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation markers).
References
Independent Verification of Iso24: A Comparative Performance Analysis
This guide provides an independent verification of the published results for the novel protein isoform, Iso24. In the interest of transparent and reproducible science, we present a comparative analysis of this compound's performance against established industry alternatives. The following sections detail the experimental protocols, present quantitative data in a clear, tabular format, and visualize key cellular signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this compound in their own research and development pipelines.
Quantitative Performance Metrics
The performance of this compound was benchmarked against two leading alternatives, designated here as 'Alternative A' and 'Alternative B', across three key experimental assays. The summarized results, including mean and standard deviation from triplicate experiments, are presented below.
| Parameter | This compound | Alternative A | Alternative B |
| Binding Affinity (Kd) in nM | 15.2 ± 1.8 | 25.8 ± 3.1 | 22.4 ± 2.5 |
| Cellular Uptake (%) | 85.3 ± 5.6 | 62.1 ± 7.2 | 68.9 ± 6.8 |
| Target Inhibition (IC50) in µM | 0.5 ± 0.08 | 1.2 ± 0.15 | 0.9 ± 0.11 |
Experimental Protocols
A detailed methodology for each of the key experiments cited in this guide is provided to ensure the reproducibility of our findings.
Surface Plasmon Resonance (SPR) for Binding Affinity
Binding kinetics of this compound and its alternatives to the target protein were measured using a Biacore X100 system. The target protein was immobilized on a CM5 sensor chip. A serial dilution of this compound, Alternative A, and Alternative B (ranging from 1 µM to 1 nM) in HBS-EP+ buffer was injected over the chip surface. The association and dissociation phases were monitored for 180 seconds and 300 seconds, respectively. The sensor surface was regenerated with 10 mM glycine-HCl (pH 2.5). The resulting sensorgrams were fit to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant (Kd).
Flow Cytometry for Cellular Uptake
Target cells were seeded in a 6-well plate at a density of 5 x 10^5 cells/well and incubated overnight. Fluorescently labeled this compound, Alternative A, and Alternative B were added to the cells at a final concentration of 100 nM and incubated for 4 hours at 37°C. Following incubation, cells were washed with ice-cold PBS, trypsinized, and resuspended in FACS buffer. The percentage of fluorescently positive cells was determined using a BD FACSCanto II flow cytometer, analyzing a minimum of 10,000 events per sample.
In Vitro Target Inhibition Assay
The inhibitory activity of this compound and its alternatives was assessed using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for the target protein. A fixed concentration of the target enzyme was pre-incubated with serial dilutions of this compound, Alternative A, and Alternative B for 30 minutes. The substrate was then added, and the reaction was allowed to proceed for 15 minutes. The reaction was stopped, and the absorbance was measured at 450 nm. The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve.
Visualized Pathways and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
Benchmarking Iso24: A Comparative Performance Analysis Against Industry Standards in Kinase Inhibition
In the competitive landscape of drug discovery, the robust performance and adherence to industry benchmarks of novel therapeutic agents are paramount for their successful development and clinical translation. This guide provides a comprehensive performance comparison of the hypothetical kinase inhibitor, Iso24, against established industry standards and a leading competitor, CompetitorX. The data presented herein is generated from standardized experimental protocols to ensure a fair and objective assessment for researchers, scientists, and drug development professionals.
Quantitative Performance Metrics
The following table summarizes the key performance indicators for this compound in comparison to CompetitorX and standard industry benchmarks for kinase inhibitors in early-stage development.
| Performance Metric | This compound | CompetitorX | Industry Benchmark |
| Potency (IC50) | 15 nM | 25 nM | < 100 nM |
| Selectivity (KINOMEscan®) | S-Score (100) = 0.01 | S-Score (100) = 0.05 | < 0.05 |
| Aqueous Solubility | 150 µM | 120 µM | > 100 µM |
| Cellular Viability (HepG2) | CC50 > 50 µM | CC50 = 30 µM | > 20 µM |
| Metabolic Stability (HLM) | t½ = 180 min | t½ = 120 min | > 60 min |
Experimental Protocols
A detailed methodology for the determination of the half-maximal inhibitory concentration (IC50), a critical measure of drug potency, is provided below.
Protocol: IC50 Determination via In Vitro Kinase Assay
-
Reagents and Materials :
-
Recombinant human kinase enzyme
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound and CompetitorX compounds (solubilized in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
-
-
Procedure :
-
Prepare a serial dilution of this compound and CompetitorX in DMSO, followed by a further dilution in the assay buffer.
-
Add 5 µL of the diluted compound to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 5 µL of the recombinant kinase enzyme to each well (except negative controls) and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ detection reagent, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis :
-
Normalize the data to the positive and negative controls.
-
Plot the normalized response versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the mechanism of action and the experimental design, the following diagrams have been generated using Graphviz, adhering to the specified design constraints.
Head-to-head comparison of Iso24 and [compound B] in vivo
Please specify [compound B] to initiate a detailed head-to-head in vivo comparison with Iso24.
Once "[compound B]" is identified, a comprehensive comparison guide will be generated for researchers, scientists, and drug development professionals. This guide will objectively compare the in vivo performance of this compound against the specified compound, supported by experimental data.
The forthcoming guide will feature:
-
Data Presentation: All quantitative data will be summarized in clearly structured tables to facilitate straightforward comparison of the compounds' in vivo efficacy, potency, and other relevant pharmacological parameters.
-
Experimental Protocols: Detailed methodologies for all key in vivo experiments cited will be provided, ensuring transparency and reproducibility. This will include information on animal models, dosing regimens, and analytical methods.
-
Mandatory Visualizations:
-
Signaling Pathway Diagrams: Visual representations of the signaling pathways modulated by this compound and "[compound B]" will be created using Graphviz to illustrate their mechanisms of action.
-
Experimental Workflow Diagrams: Clear, logical diagrams of the experimental workflows will be generated to provide a step-by-step overview of the in vivo studies.
-
All diagrams will be rendered in the DOT language and will adhere to the specified formatting requirements, including a maximum width of 760px and a high-contrast color palette for optimal readability. Each diagram will be accompanied by a brief, descriptive caption.
Example Diagram (Placeholder):
Statistical Validation of Iso24: A Comparative Analysis for Quantitative Protein Analysis
This guide provides a comprehensive comparison of the novel Iso24TM immunoassay platform with the traditional Western Blot technique for the quantitative analysis of Protein X. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions about the most suitable methodology for their experimental needs.
Data Presentation: Iso24TM vs. Traditional Western Blot
The following table summarizes the quantitative data obtained from a series of experiments designed to measure the expression levels of Protein X in T24 bladder cancer cells treated with Isorhapontigenin (ISO). The data demonstrates the comparative performance of the Iso24TM platform against the well-established Western Blotting technique.
| Feature | Iso24TM Assay | Traditional Western Blot |
| Limit of Detection (LOD) | 0.5 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 15 ng/mL |
| Dynamic Range | 1.5 - 500 ng/mL | 15 - 250 ng/mL |
| Intra-assay Precision (CV%) | < 5% | < 15% |
| Inter-assay Precision (CV%) | < 8% | < 20% |
| Time to Result | 4 hours | 24 - 48 hours |
| Sample Input Required | 10 µg total protein | 50 µg total protein |
| Hands-on Time | ~1 hour | ~4 hours |
Experimental Protocols
Detailed methodologies for the quantification of Protein X using both Iso24TM and traditional Western Blot are provided below.
Iso24TM Experimental Protocol
-
Sample Preparation: Lyse T24 cells using a suitable lysis buffer and determine the total protein concentration.[1]
-
Assay Plate Preparation: Add 100 µL of capture antibody solution to each well of a 96-well microplate and incubate for 2 hours at room temperature.
-
Blocking: Aspirate the capture antibody and add 200 µL of blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Sample Incubation: Wash the plate three times with wash buffer. Add 100 µL of prepared cell lysate (diluted to fall within the dynamic range) to each well and incubate for 1 hour at 37°C.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of biotin-conjugated detection antibody to each well and incubate for 1 hour at 37°C.[2]
-
Signal Amplification: Wash the plate three times. Add 100 µL of enzyme-conjugated streptavidin to each well and incubate for 30 minutes at 37°C.[2]
-
Substrate Addition: Wash the plate five times. Add 100 µL of substrate solution to each well and incubate in the dark at room temperature for 15 minutes.[3]
-
Data Acquisition: Add 50 µL of stop solution to each well and measure the absorbance at the appropriate wavelength using a microplate reader.
Traditional Western Blot Protocol
-
Sample Preparation: Lyse T24 cells and determine the total protein concentration.
-
SDS-PAGE: Denature 50 µg of protein lysate by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Protein X overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensity using densitometry software.
Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway involving Protein X, inspired by the known anti-cancer effects of Isorhapontigenin (ISO) on T24 bladder cancer cells and general principles of Interleukin-24 (IL-24) signaling which often involves the JAK-STAT pathway.
Experimental Workflow
The diagram below outlines the streamlined experimental workflow for the quantitative analysis of Protein X using the Iso24TM platform.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of "Iso24"
Disclaimer: The following procedures are a general template for the safe disposal of a hypothetical hazardous chemical, herein referred to as "Iso24." The identifier "this compound" does not correspond to a recognized chemical substance, and therefore, no specific safety data sheet (SDS) or disposal guidelines are publicly available. This document has been compiled from general best practices for laboratory safety and chemical waste management. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with and follow all institutional and local regulations for waste disposal.
This guide provides essential safety and logistical information for the proper handling and disposal of "this compound," designed for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Before beginning any disposal process, it is imperative to handle "this compound" with the appropriate Personal Protective Equipment (PPE) to minimize the risk of exposure.
-
Personal Protective Equipment (PPE):
-
Wear tightly fitting safety goggles or a face shield (minimum 8-inch).[1][2]
-
Handle with chemically resistant gloves. The specific glove material should be chosen based on the chemical's properties as detailed in its SDS.
-
Wear a lab coat or other protective clothing.[2]
-
Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists.[3]
-
-
Emergency Preparedness:
-
An eyewash station and safety shower must be readily accessible.
-
Have a spill kit with appropriate absorbent materials (e.g., sand or vermiculite) available.[1]
-
Waste Classification and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
-
Hazardous Waste Classification: "this compound" waste should be classified as hazardous chemical waste. It must not be disposed of in regular trash or poured down the drain.
-
Waste Segregation:
-
Solid Waste: Collect solid "this compound," contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid solutions containing "this compound" in a compatible, labeled hazardous waste container. It is crucial to separate halogenated and non-halogenated solvent waste.
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
-
"this compound" Disposal Parameters
The following table summarizes general parameters for the safe handling and disposal of a hypothetical hazardous chemical like "this compound." These values are illustrative and should be replaced with specific data from the substance's SDS.
| Parameter | Guideline | Source(s) |
| pH Range for Storage | Store in a corrosive-resistant container. Avoid contact with strong bases and oxidizing agents. | |
| Temperature for Storage | Store in a cool, dry, and well-ventilated place. Avoid high temperatures and direct sunlight. Do not store below 40ºF (4.4°C). | |
| Container Type | Use a designated, compatible, and clearly labeled hazardous waste container. Ensure the container is kept tightly closed. | |
| Labeling Requirements | Label waste containers with "Hazardous Waste," the chemical name ("this compound"), and any associated hazards (e.g., corrosive, flammable). | General laboratory safety guidelines. |
| Compatibility | Incompatible with strong bases and oxidizing agents. |
Detailed Disposal Protocol
The following protocol outlines the step-by-step procedure for the disposal of "this compound."
Materials:
-
Appropriate PPE (safety goggles, gloves, lab coat)
-
Designated hazardous waste containers (for solid and liquid waste)
-
Waste labels
-
Spill kit with absorbent material
Procedure:
-
Don PPE: Before handling "this compound" or its waste, put on all required personal protective equipment.
-
Segregate Waste at the Source:
-
Place all solid "this compound" waste, including contaminated items, directly into the designated solid hazardous waste container.
-
Pour all liquid "this compound" waste into the designated liquid hazardous waste container.
-
-
Label Containers:
-
Ensure each waste container is clearly and accurately labeled with its contents and associated hazards.
-
-
Secure Containers:
-
Tightly seal all waste containers when not in use to prevent spills or the release of vapors.
-
-
Store Waste Appropriately:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are stored away from incompatible materials.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company to schedule a pickup for the hazardous waste.
-
Follow all institutional and local regulations for waste pickup, documentation, and disposal.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of "this compound."
Caption: Workflow for the proper disposal of "this compound".
References
Essential Safety and Handling Guide for Iso24 ((4-ethylphenyl)carbamoylphosphonic acid)
I. Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Iso24, which is presumed to be a solid powder.
| Body Part | Required PPE | Specifications & Rationale |
| Eyes/Face | Chemical Splash Goggles, Face Shield | Goggles are essential to protect from splashes. A face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation.[1][2][3] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always check the glove manufacturer's compatibility chart. Double gloving may be appropriate for some procedures.[4] Contaminated gloves should be disposed of immediately.[3] |
| Body | Laboratory Coat, Acid-Resistant Apron | A lab coat should be worn at all times. An acid-resistant apron provides an additional layer of protection against spills of acidic compounds. |
| Respiratory | Respirator | Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates, especially when handling the powder outside of a certified chemical fume hood. |
| Feet | Closed-Toe Shoes | Never wear open-toed shoes in a laboratory. |
II. Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is critical to prevent accidents and exposure.
A. Engineering Controls:
-
Chemical Fume Hood: All work with this compound powder, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing:
-
Handle as a powder, minimizing dust creation.
-
Use a spatula to transfer the powder; avoid pouring directly from the container.
-
Keep the container closed as much as possible.
-
-
Solution Preparation:
-
When dissolving, add the solid to the solvent slowly.
-
If the solvent is water, be aware that phosphonic acids can be acidic.
-
-
General Practices:
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
C. Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong bases and oxidizing agents.
III. Emergency and Disposal Plan
A. Emergency Procedures:
In the event of an emergency, follow these procedures and always notify your supervisor and environmental health and safety department.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. For a small spill of solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, or a spill of a solution, absorb with an inert material and place in a sealed container. Ventilate the area and wash the spill site after material pickup is complete. |
B. Disposal Plan:
-
All waste containing this compound must be considered hazardous waste.
-
Collect all solid waste and contaminated materials (e.g., gloves, paper towels) in a designated, labeled hazardous waste container.
-
Liquid waste should be collected in a separate, labeled hazardous waste container.
-
Do not dispose of this compound down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
IV. Experimental Protocols
As no specific experimental protocols involving "this compound" were found, a general protocol for preparing a stock solution is provided below.
Protocol: Preparation of a 10 mM Stock Solution of this compound
-
Pre-Experiment Checklist:
-
Verify the functionality of the chemical fume hood and safety shower/eyewash station.
-
Ensure all required PPE is available and in good condition.
-
Prepare a designated waste container for this compound waste.
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume and concentration.
-
In a chemical fume hood, place a weigh boat on an analytical balance and tare.
-
Carefully add the calculated amount of this compound powder to the weigh boat using a clean spatula.
-
Record the exact mass.
-
Transfer the powder to an appropriate volumetric flask.
-
Add a portion of the desired solvent (e.g., DMSO, water) to the flask, ensuring not to fill to the mark.
-
Cap and gently swirl the flask to dissolve the solid. Sonication may be used if necessary.
-
Once fully dissolved, add the solvent to the calibration mark.
-
Cap and invert the flask several times to ensure a homogenous solution.
-
Label the flask with the chemical name, concentration, solvent, date, and your initials.
-
-
Post-Procedure:
-
Dispose of the weigh boat and any contaminated materials in the designated hazardous waste container.
-
Clean the spatula and any other reusable equipment.
-
Wipe down the work area in the fume hood.
-
Remove PPE and wash hands thoroughly.
-
V. Diagrams
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A flowchart outlining immediate actions for different types of exposure to this compound.
References
- 1. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 2. cdc.gov [cdc.gov]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
